Methyl 3-hydroxyadamantane-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-hydroxyadamantane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-15-10(13)11-3-8-2-9(4-11)6-12(14,5-8)7-11/h8-9,14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBYNYCNFDDIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60988052 | |
| Record name | Methyl 3-hydroxyadamantane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60988052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68435-07-4 | |
| Record name | Tricyclo(3.3.1.13,7)decane-3-ol-1-carboxylic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068435074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-hydroxyadamantane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60988052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxyadamantane-1-carboxylic acid, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Stability Studies of Methyl 3-hydroxyadamantane-1-carboxylate
Abstract
This technical guide provides a comprehensive framework for designing and executing robust stability studies for Methyl 3-hydroxyadamantane-1-carboxylate, a key intermediate in various pharmaceutical and materials science applications. The unique structural characteristics of this molecule, namely the sterically hindered ester and the tertiary alcohol on a rigid adamantane cage, present specific challenges and considerations for its stability assessment. This document outlines a scientifically-driven approach to forced degradation, long-term stability testing, and the development of a validated stability-indicating analytical method, in alignment with the principles of the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is emphasized to ensure the generation of reliable and submission-ready data for researchers, scientists, and drug development professionals.
Introduction: The Structural Significance of Methyl 3-hydroxyadamantane-1-carboxylate in Stability
Methyl 3-hydroxyadamantane-1-carboxylate is a bifunctional molecule built upon the exceptionally stable tricyclo[3.3.1.13,7]decane (adamantane) core. The adamantane cage is renowned for its high thermal stability and rigidity.[1][2] This inherent stability of the core structure directs our focus to the two functional groups as the primary sites of potential degradation: the methyl ester at the 1-position and the tertiary alcohol at the 3-position.
-
The Methyl Ester: Ester groups are susceptible to hydrolysis under both acidic and basic conditions.[3] However, the ester in this molecule is attached to a bridgehead carbon of the bulky adamantane cage, which may impart significant steric hindrance, potentially slowing the rate of hydrolysis compared to less hindered esters.
-
The Tertiary Alcohol: Tertiary alcohols are generally resistant to oxidation under mild conditions.[4][5] This suggests that oxidative degradation at this position may require more forcing conditions to be observed.
-
The Adamantane Scaffold: The adamantane structure itself is not expected to degrade under typical pharmaceutical stress conditions. Its absorption bands are in the vacuum-ultraviolet region, suggesting low susceptibility to photodegradation.[1]
A thorough understanding of these structural nuances is paramount in designing a stability study that is both efficient and scientifically sound. The primary goal is to develop a stability-indicating analytical method that can accurately quantify the parent molecule and separate it from any potential degradation products.[6][7]
Strategic Framework for Stability Assessment
The stability assessment of Methyl 3-hydroxyadamantane-1-carboxylate will be conducted in two main phases: forced degradation studies and long-term/accelerated stability studies. This strategy is aligned with ICH guideline Q1A(R2) for new drug substances.[6][8]
Phase 1: Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of developing a stability-indicating method.[6] By intentionally degrading the molecule under more severe conditions than those expected during storage, we can identify likely degradation pathways and ensure our analytical method can resolve the parent compound from its degradants.[9] A degradation of 5-20% is typically targeted.[9]
Table 1: Proposed Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl in 1:1 Acetonitrile/Water | 60°C | 24, 48, 72 hours | To induce hydrolysis of the methyl ester.[3] |
| Base Hydrolysis | 0.1 M NaOH in 1:1 Acetonitrile/Water | Room Temp. | 2, 4, 8 hours | Base-catalyzed hydrolysis is typically faster than acid-catalyzed.[3] |
| Oxidation | 3% H₂O₂ in 1:1 Acetonitrile/Water | 50°C | 24, 48 hours | To assess susceptibility to oxidation. The tertiary alcohol is expected to be stable.[4] |
| Thermal | Solid State | 80°C | 7 days | To evaluate the intrinsic thermal stability of the solid material.[10] |
| Photostability | Solid State & in Solution (Acetonitrile) | Ambient | ICH Q1B exposure | To assess degradation upon exposure to light, as per regulatory requirements.[11][12] |
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare a stock solution of Methyl 3-hydroxyadamantane-1-carboxylate in acetonitrile (e.g., 1 mg/mL).
-
Stress Conditions:
-
Hydrolysis: To separate vials, add an aliquot of the stock solution and the respective acidic or basic solution. For the control, use the stock solution with the solvent mixture. Incubate at the specified temperatures. At each time point, withdraw an aliquot, neutralize if necessary (e.g., with an equivalent amount of base or acid), and dilute with mobile phase for HPLC analysis.
-
Oxidation: Mix an aliquot of the stock solution with the hydrogen peroxide solution and incubate. Monitor at specified time points by diluting with the mobile phase.
-
Thermal: Place the solid drug substance in a controlled temperature oven. At the end of the study, dissolve a known amount in acetonitrile for analysis.
-
Photostability: Expose the solid and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B.[11] A control sample should be wrapped in aluminum foil to shield it from light.
-
-
Analysis: Analyze all samples using the developed stability-indicating HPLC method.
Phase 2: Long-Term and Accelerated Stability Studies
These studies provide the data to establish a re-test period for the drug substance under recommended storage conditions.[8]
Table 2: ICH Stability Study Conditions
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Experimental Protocol: Long-Term and Accelerated Stability
-
Packaging: Place the bulk Methyl 3-hydroxyadamantane-1-carboxylate in containers that are representative of the proposed storage and distribution packaging.
-
Storage: Store the samples in calibrated stability chambers at the conditions specified in Table 2.
-
Sampling and Analysis: At each time point, withdraw a sample and analyze it using the validated stability-indicating HPLC method for assay and purity. Physical characteristics (e.g., appearance, color) should also be documented.
Development and Validation of a Stability-Indicating HPLC Method
A stability-indicating high-performance liquid chromatography (HPLC) method is essential to separate, detect, and quantify the active substance and its degradation products.[1]
Proposed HPLC Method Parameters:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). C18 columns are widely used for the separation of adamantane derivatives.
-
Mobile Phase: A gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile or methanol). Gradient elution is often necessary to resolve both polar and non-polar compounds in a single run.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection. As the molecule lacks a strong chromophore, detection at a low wavelength (e.g., 210 nm) may be necessary. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10 µL.
Method Validation (as per ICH Q2(R1))
The developed method must be validated to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants. This is demonstrated by analyzing the forced degradation samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of spiked samples.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Predicted Degradation Pathways
Based on the chemical structure of Methyl 3-hydroxyadamantane-1-carboxylate, the primary anticipated degradation pathway is hydrolysis of the methyl ester.
Under acidic or basic conditions, the ester is expected to hydrolyze to form 3-hydroxyadamantane-1-carboxylic acid and methanol.[3] Given the stability of the adamantane cage and the tertiary alcohol, this is predicted to be the major degradation product. The stability-indicating HPLC method must be able to resolve the parent compound from this carboxylic acid.
Conclusion and Forward Look
This technical guide provides a robust and scientifically justified strategy for the comprehensive stability assessment of Methyl 3-hydroxyadamantane-1-carboxylate. By integrating forced degradation studies with a well-validated, stability-indicating HPLC method and long-term stability trials, a complete picture of the molecule's stability profile can be established. The inherent stability of the adamantane core suggests that degradation will likely be confined to the ester functionality. The protocols and rationale presented herein are designed to meet stringent regulatory expectations and provide the necessary data to establish a reliable re-test period, ensuring the quality and integrity of this important chemical entity.
References
-
Adamantane - Wikipedia. Available from: [Link]
-
HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Journal of Chemical Technology and Metallurgy. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available from: [Link]
-
Adamantane-containing esters as potential components of thermostable lubricating oils. Russian Chemical Reviews. Available from: [Link]
-
[Hydrolysis by plasma cholinesterase of complex adamantyl-containing esters]. PubMed. Available from: [Link]
-
Resonant Inner-Shell Photofragmentation of Adamantane (C10H16). National Center for Biotechnology Information. Available from: [Link]
-
Thermal Stability and Decomposition Kinetics of 1,3-Dimethyladamantane. Energy & Fuels. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. Available from: [Link]
-
Liquid chromatography of adamantane derivatives. ResearchGate. Available from: [Link]
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. MDPI. Available from: [Link]
-
Stereoelectronically Directed Photodegradation of Poly(adamantyl Vinyl Ketone). PubMed. Available from: [Link]
-
A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. ResearchGate. Available from: [Link]
-
Black Gold in Medicine: Rediscovering the Pharmacological Potential. MDPI. Available from: [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. Available from: [Link]
-
HYDROLYSING ESTERS. Chemguide. Available from: [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. Available from: [Link]
-
Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. Available from: [Link]
-
mechanism of ester hydrolysis. YouTube. Available from: [Link]
-
Adamantanone Degradation Pathway. Eawag. Available from: [Link]
-
17.7: Oxidation of Alcohols. Chemistry LibreTexts. Available from: [Link]
-
A PRE-COLUMN DERIVATIZATION TECHNIQUE FOR THE DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR THE DETERMINATION OF AMANTA. TSI Journals. Available from: [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Available from: [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Scientific Research Publishing. Available from: [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available from: [Link]
-
(PDF) Stability Indicating Analytical Methods (SIAMS). ResearchGate. Available from: [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Available from: [Link]
-
Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. Available from: [Link]
-
HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. Available from: [Link]
-
Development and Validation of HPLC Stability-Indicating Assays. ResearchGate. Available from: [Link]
-
Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. Available from: [Link]
-
HPLC Method Development: From Beginner to Expert Part 2. Agilent. Available from: [Link]
-
Oxidation of adamantane with 1 atm molecular oxygen by vanadium-substituted polyoxometalates. ResearchGate. Available from: [Link]
-
Identification of the major degradation pathways of ticagrelor. PubMed. Available from: [Link]
-
Stability indicating assay. SlideShare. Available from: [Link]
-
Methyl ester hydrolysis. ResearchGate. Available from: [Link]
-
Q1A (R2) A deep dive in Stability Studies. YouTube. Available from: [Link]
-
Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. Available from: [Link]
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 3. Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. onyxipca.com [onyxipca.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Bioactive Molecules from Methyl 3-hydroxyadamantane-1-carboxylate
Introduction: The Adamantane Scaffold in Modern Drug Discovery
The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique diamondoid structure imparts favorable pharmacokinetic properties to drug candidates, including enhanced metabolic stability, increased lipophilicity for improved membrane permeability, and the ability to serve as a rigid anchor for pharmacophoric groups.[1][2] The introduction of an adamantane cage into a molecule can significantly enhance its biological activity, leading to the development of numerous successful drugs for a wide range of therapeutic areas, including antiviral, antidiabetic, and neuroprotective agents.[1][2]
Methyl 3-hydroxyadamantane-1-carboxylate is a versatile starting material that possesses two key functional groups ripe for chemical modification: a methyl ester at the 1-position and a hydroxyl group at the 3-position. This bifunctionality allows for the divergent synthesis of a diverse library of bioactive molecules. This guide provides detailed application notes and protocols for the synthesis of various classes of bioactive compounds originating from this key building block, intended for researchers, scientists, and professionals in drug development.
Core Synthetic Strategies: A Modular Approach
The synthetic pathways detailed herein are designed to be modular, allowing for the independent or sequential functionalization of the carboxylate and hydroxyl moieties. This approach provides a robust platform for generating structural diversity and fine-tuning the pharmacological properties of the target molecules.
Part 1: Activating the Carboxylate - The Gateway to Amide Bioactives
The first crucial step in harnessing the synthetic potential of Methyl 3-hydroxyadamantane-1-carboxylate is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation activates the carboxyl group for subsequent amide bond formation, a cornerstone of medicinal chemistry.
Protocol 1: Hydrolysis of Methyl 3-hydroxyadamantane-1-carboxylate
This protocol details the saponification of the methyl ester to yield 3-hydroxyadamantane-1-carboxylic acid, the central intermediate for a vast array of amide-based bioactive molecules.
Reaction Scheme:
Caption: Hydrolysis of the methyl ester to the carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 3-hydroxyadamantane-1-carboxylate | 210.28 | 5.0 g | 23.8 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.9 g | 47.6 |
| Methanol (MeOH) | 32.04 | 50 mL | - |
| Deionized Water (H₂O) | 18.02 | 25 mL | - |
| Hydrochloric Acid (HCl), 2M | 36.46 | As needed | - |
| Ethyl Acetate (EtOAc) | 88.11 | 100 mL | - |
| Brine (saturated NaCl solution) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-hydroxyadamantane-1-carboxylate (5.0 g, 23.8 mmol) in methanol (50 mL).
-
Saponification: Add a solution of sodium hydroxide (1.9 g, 47.6 mmol) in deionized water (25 mL) to the flask.
-
Reaction: Heat the mixture to reflux and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with 50 mL of deionized water.
-
Cool the solution in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid. A white precipitate will form.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude solid from a mixture of acetone and water (9:1 v/v) to afford pure 3-hydroxyadamantane-1-carboxylic acid as a white crystalline solid.
Expected Yield: 85-95%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.
Application Focus 1: Synthesis of 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) Inhibitors
11β-HSD1 is a key enzyme in the peripheral conversion of inactive cortisone to active cortisol. Its inhibition is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity. Adamantane derivatives have shown significant potential as 11β-HSD1 inhibitors.
This protocol describes a general procedure for the synthesis of amide derivatives from 3-hydroxyadamantane-1-carboxylic acid and a representative bioactive amine, 2-amino-5-bromopyridine, a common fragment in 11β-HSD1 inhibitors.
Reaction Scheme:
Sources
Application Notes & Protocols: Strategic Functionalization of the Hydroxyl Group on Methyl 3-hydroxyadamantane-1-carboxylate
Introduction: The Adamantane Scaffold and Its Significance
The adamantane moiety, with its rigid, three-dimensional cage structure, is a cornerstone in modern medicinal chemistry and materials science.[1] Its unique lipophilic and geometrically defined nature allows for precise spatial orientation of functional groups, making it an invaluable scaffold for designing bioactive molecules and advanced polymers. Methyl 3-hydroxyadamantane-1-carboxylate is a particularly strategic starting material, offering two distinct points for chemical elaboration: a tertiary hydroxyl group and a methyl ester at bridgehead positions. This guide provides an in-depth exploration of the selective functionalization of the hydroxyl group, a critical step in harnessing the full potential of this versatile building block.
The primary challenge in modifying this molecule lies in the nature of the tertiary alcohol. While reactive, its steric bulk and the stability of the corresponding adamantyl cation can dictate the feasible reaction pathways, often precluding classical SN2-type transformations.[2] This document outlines field-proven protocols for key transformations including esterification, etherification, and conversion to halides, explaining the causality behind procedural choices to ensure reproducible and high-yielding outcomes.
Core Functionalization Strategies: Mechanisms and Protocols
The hydroxyl group of an alcohol is inherently a poor leaving group (as hydroxide, OH⁻).[3] Therefore, all successful functionalization strategies rely on its conversion into a more labile intermediate. The choice of method depends on the desired final product and the stability of the molecule to the reaction conditions.
Esterification: Forging the C-O-C=O Bond
Esterification is one of the most common and reliable modifications for the hydroxyl group on Methyl 3-hydroxyadamantane-1-carboxylate. Two primary methods are recommended: acylation with activated carboxylic acid derivatives and the Mitsunobu reaction for a milder approach.
This classic method involves the reaction of the alcohol with a highly electrophilic acid chloride or anhydride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, often with a catalytic amount of 4-Dimethylaminopyridine (DMAP).
Mechanism: The base deprotonates the hydroxyl group, increasing its nucleophilicity. The resulting alkoxide attacks the carbonyl carbon of the acylating agent. DMAP serves as a hyper-nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 3-hydroxyadamantane-1-carboxylate by Chromatography
An authoritative guide for researchers, scientists, and drug development professionals on the chromatographic purification of Methyl 3-hydroxyadamantane-1-carboxylate. This technical support center provides in-depth troubleshooting, frequently asked questions, and detailed protocols to address challenges encountered during the purification process.
The purification of Methyl 3-hydroxyadamantane-1-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds, often presents unique challenges due to its specific physicochemical properties. This guide provides a comprehensive resource for overcoming common hurdles in its chromatographic purification, ensuring high purity and yield.
Physicochemical Properties of Methyl 3-hydroxyadamantane-1-carboxylate
A thorough understanding of the molecule's properties is fundamental to designing an effective purification strategy. The rigid, non-polar adamantane cage combined with polar hydroxyl and methyl ester functional groups results in a compound of intermediate polarity.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O₃ | [1] |
| Molecular Weight | 210.27 g/mol | [1] |
| Appearance | Solid | [2] |
| Calculated XLogP3 | 1.3 | [1] |
| Solubility | Readily soluble in nonpolar organic solvents like hydrocarbons; precursor acid is slightly soluble in methanol. | [3][4] |
Troubleshooting Guide
This section addresses specific issues encountered during the column chromatography purification of Methyl 3-hydroxyadamantane-1-carboxylate in a question-and-answer format.
Q1: My primary issue is poor separation between the desired product and a non-polar impurity, likely a starting material like 1-adamantanol or an unfunctionalized adamantane byproduct. How can I improve resolution?
A1: This is a classic polarity mismatch issue. The adamantane core makes many of its derivatives relatively non-polar.
-
Causality: Your mobile phase is likely too non-polar, causing both your product and the non-polar impurity to travel with the solvent front (high Rf values). The principle of normal-phase chromatography dictates that polar compounds have a stronger affinity for the stationary phase (silica gel) and thus elute slower.
-
Solution: Mobile Phase Optimization:
-
Decrease Eluent Strength: Start by systematically increasing the polarity of your mobile phase. A common eluent system for adamantane derivatives is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether).
-
Step-wise Gradient: Begin with a highly non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to first elute the non-polar impurities.
-
Increase Polarity: Gradually increase the proportion of the polar solvent (e.g., to 80:20 or 70:30 Hexane:Ethyl Acetate) to then elute your target compound, Methyl 3-hydroxyadamantane-1-carboxylate.
-
TLC Analysis is Key: Before committing to a large-scale column, run a series of TLC plates with varying solvent systems to identify the optimal ratio that provides a clear separation (ΔRf > 0.2) between your product and the impurity.
-
Q2: I'm experiencing significant "tailing" of my product spot on the TLC plate and a broad peak during column chromatography. What causes this and how can I fix it?
A2: Tailing is often indicative of undesirable secondary interactions between the analyte and the stationary phase, or issues with the sample application.
-
Causality:
-
Acidic Silica: Standard silica gel is slightly acidic. The hydroxyl group on your molecule can interact strongly with acidic sites, causing tailing.
-
Overloading: Applying too much sample to the TLC plate or column can saturate the stationary phase, leading to poor peak shape.
-
Sample Solvent: Dissolving the sample in a solvent that is too polar relative to the mobile phase can cause band broadening and tailing.
-
-
Solutions:
-
Neutralize the Mobile Phase: Add a small amount (0.1-1%) of a modifier like triethylamine to your mobile phase to neutralize the acidic sites on the silica gel. This is a common practice for compounds with amine or alcohol functionalities.
-
Reduce Sample Load: Ensure you are not overloading the column. A general rule of thumb is to load 1-5% of the silica gel weight with your crude sample.
-
Use a Less Polar Application Solvent: Dissolve your crude product in a minimal amount of a less polar solvent (e.g., dichloromethane or a small amount of the initial mobile phase) before loading it onto the column.
-
Q3: My yield after column chromatography is consistently low, even though TLC analysis of the crude material shows a strong product spot. Where could my product be going?
A3: Low yield can be attributed to several factors, from irreversible adsorption to mechanical loss.
-
Causality:
-
Irreversible Adsorption: The hydroxyl group can sometimes bind irreversibly to highly active sites on the silica gel, especially if the silica is not of high quality or is too dry.
-
Co-elution with an Unseen Impurity: A UV-inactive impurity might be co-eluting with your product, artificially lowering the perceived purity of the collected fractions and leading to the discarding of mixed fractions.
-
Product Instability: Although adamantane derivatives are generally stable, prolonged exposure to acidic silica gel could potentially cause degradation or side reactions.
-
-
Solutions:
-
Deactivate the Silica Gel: Prepare a slurry of silica gel in your initial mobile phase and let it equilibrate before packing the column. This "wets" the silica and can reduce the number of highly active sites.
-
Broad Fraction Collection: When in doubt, collect broader fractions and analyze each one carefully by TLC. You may find your product is spread across more fractions than anticipated.
-
Alternative Staining: Since Methyl 3-hydroxyadamantane-1-carboxylate is not strongly UV-active, use a variety of TLC stains (e.g., potassium permanganate, ceric ammonium molybdate) to visualize all components in your fractions. This can reveal co-eluting impurities.[5]
-
Consider Recrystallization: For adamantane derivatives, a combination of chromatography followed by recrystallization often yields the best results in terms of purity and recovery.[6]
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for developing a TLC mobile phase for Methyl 3-hydroxyadamantane-1-carboxylate?
A: A good starting point is a 4:1 mixture of Hexane:Ethyl Acetate. This system balances the non-polar adamantane core and the polar functional groups. Adjust the ratio based on the observed Rf value; aim for an Rf of 0.25-0.35 for the product to ensure good separation on a column.
Q: What is the most appropriate stationary phase for this purification?
A: Standard silica gel (60 Å, 230-400 mesh) is the most common and effective choice for this molecule.[7][8] Its polarity is well-suited for separating compounds of intermediate polarity like Methyl 3-hydroxyadamantane-1-carboxylate from both non-polar and highly polar impurities.
Q: Can I use recrystallization as a primary purification method instead of chromatography?
A: While recrystallization can be an excellent final polishing step, it is often insufficient as the sole method of purification, especially if your crude product contains impurities with similar solubility profiles.[6][7] Chromatography is superior for separating compounds based on differences in polarity. A common workflow is a primary purification by column chromatography followed by recrystallization of the combined, pure fractions to obtain highly crystalline material.[6]
Q: My compound is not UV active. How can I monitor the column chromatography progress?
A: This is a critical consideration. You must rely on TLC analysis of the eluted fractions.
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Spot every few fractions onto a TLC plate.
-
Develop the TLC plate in your chosen mobile phase.
-
Visualize the spots using a chemical stain. A potassium permanganate (KMnO₄) stain is very effective for visualizing the hydroxyl group. Alternatively, a p-anisaldehyde or vanillin stain can be used.
Experimental Protocols
Protocol 1: Standard Column Chromatography Purification
This protocol outlines a general procedure for purifying Methyl 3-hydroxyadamantane-1-carboxylate on a laboratory scale.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot on a silica gel TLC plate and develop in various Hexane:Ethyl Acetate solvent systems (e.g., 9:1, 4:1, 2:1).
-
Visualize using a KMnO₄ stain to identify the product spot and determine the optimal mobile phase that gives the product an Rf of ~0.3.
-
-
Column Preparation:
-
Select a glass column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase identified in your TLC analysis.
-
Pack the column by pouring the slurry and allowing the solvent to drain, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method often results in better separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the initial non-polar mobile phase to remove non-polar impurities.
-
Collect fractions and monitor by TLC.
-
Once the non-polar impurities have eluted, switch to the more polar mobile phase identified in your TLC analysis to elute the product.
-
Continue collecting fractions and monitoring by TLC until the product has completely eluted from the column.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified Methyl 3-hydroxyadamantane-1-carboxylate.
-
Confirm purity by NMR or GC-MS.
-
Visualized Workflows
General Purification Workflow
Caption: A general workflow for the chromatographic purification of Methyl 3-hydroxyadamantane-1-carboxylate.
Troubleshooting Poor Separation
Caption: A decision tree for troubleshooting poor chromatographic separation.
References
-
Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid. Retrieved from [Link]
-
Yutilov, Y. M., & Didenko, L. I. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols. ResearchGate. Retrieved from [Link]
- Google Patents. (2015). CN104761456A - Preparation method of 3-amino-1-adamantanol.
-
Yutilov, Y. M., & Didenko, L. I. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols. Russian Journal of Organic Chemistry, 54(11), 1735-1739. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-hydroxyadamantane-1-carboxylate. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (2011). RU2412930C1 - Method of producing 1-adamantane carboxylic acid.
- Google Patents. (1991). US5015758A - Process for the preparation of 1-adamantane derivatives.
- Google Patents. (2015). US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds.
-
Pokludova, J., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7654. Retrieved from [Link]
-
Sperlingová, I., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-43. Retrieved from [Link]
-
Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Hydroxyadamantane-1-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizing chromatographic conditions for separation of fatty acid methyl esters by argentation thin-layer chromatography. Request PDF. Retrieved from [Link]
Sources
- 1. Methyl 3-hydroxyadamantane-1-carboxylate | C12H18O3 | CID 144304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-hydroxyadamantane-1-carboxylate | 68435-07-4 [sigmaaldrich.com]
- 3. 3-Hydroxy-1-AdaMantane Carboxylic Acid CAS#: 42711-75-1 [m.chemicalbook.com]
- 4. Adamantane - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization of Adamantane Carboxylic Acid Derivatives: A Technical Support Center
Welcome to the technical support center for the recrystallization of adamantane carboxylic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these unique and often challenging compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve the highest purity for your adamantane-based molecules.
The rigid, cage-like structure of the adamantane moiety generally imparts a high degree of crystallinity to its derivatives, which can be advantageous for purification by recrystallization[1]. However, the bulky nature of this group and the specific functional groups of the derivatives can also present unique challenges in solvent selection and crystallization induction. This guide provides both theoretical grounding and practical, field-proven advice to navigate these challenges successfully.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the recrystallization of adamantane carboxylic acid and its derivatives.
1. What is the best starting point for selecting a recrystallization solvent for a new adamantane carboxylic acid derivative?
The principle of "like dissolves like" is your primary guide. Adamantane itself is nonpolar and soluble in nonpolar organic solvents like hydrocarbons[2]. The carboxylic acid group and its derivatives (esters, amides, etc.) introduce polarity. Therefore, the ideal solvent will typically have a polarity that is intermediate to the adamantane cage and the functional group.
A good starting point is to screen solvents with a range of polarities. Based on available data and general laboratory experience, the following solvents are recommended for initial screening:
-
For Adamantane Carboxylic Acid:
-
For Adamantane Carboxylic Acid Esters and Amides:
-
Consider solvents appropriate for the ester or amide functional group. For instance, ethyl acetate can be a good choice for esters[6].
-
For amides, polar solvents like ethanol, acetone, or acetonitrile are often effective[7].
-
Mixed solvent systems, such as n-hexane/ethyl acetate, have been reported to work well for adamantyl derivatives[8].
-
2. My compound "oils out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This is a common problem, especially with impure compounds or when using mixed solvent systems[9]. Here’s a systematic approach to troubleshoot this issue:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly dilute the solution and then allow it to cool slowly again.
-
Slow Down the Cooling: Rapid cooling is a frequent cause of oiling out. Insulate the flask to encourage slow cooling to room temperature before moving it to an ice bath.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure solid, add a tiny "seed" crystal to the cooled, supersaturated solution to induce crystallization.
-
Change the Solvent: If the problem persists, the chosen solvent system may be unsuitable. Try a solvent with a lower boiling point or a different solvent system altogether.
3. No crystals are forming, even after cooling in an ice bath. What are the next steps?
This is a common issue that usually indicates the solution is not sufficiently supersaturated. Here are several techniques to induce crystallization:
-
Scratching the Flask: As mentioned above, scratching the inner surface of the flask with a glass rod can create nucleation points.
-
Adding a Seed Crystal: Introducing a small crystal of the desired compound can initiate crystallization.
-
Reducing the Solvent Volume: If too much solvent was added initially, the solution may be too dilute. Gently heat the solution to evaporate some of the solvent to increase the concentration of the solute, and then allow it to cool again.
-
Flash Freezing: For very stubborn cases, you can try to induce nucleation by briefly cooling a small portion of the solution in a dry ice/acetone bath and then returning it to the main solution as a source of seed crystals.
4. How does the bulky adamantane group affect recrystallization?
The rigid and symmetrical nature of the adamantane cage often promotes the formation of stable crystal lattices[1]. This can lead to well-defined crystals. However, the bulkiness can also influence crystal packing. Functional group modifications on the adamantane core can significantly alter the transition temperatures and polymorphic behavior of the crystals[10]. While generally beneficial for crystallization, if the molecule has an awkward shape that hinders efficient packing, it might be more challenging to crystallize.
Troubleshooting Guide
This guide provides a structured approach to resolving specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Compound is insoluble in all tested hot solvents. | The compound may be highly polymeric or have very strong intermolecular forces. | 1. Try a wider range of solvents, including more aggressive ones like DMF or DMSO (use with caution due to high boiling points).2. Consider if the material is actually the desired compound or an insoluble byproduct. |
| Compound is soluble in all tested cold solvents. | The compound is too soluble in the chosen solvents. | 1. Try less polar solvents in which the compound is likely to be less soluble.2. Use a mixed-solvent system where the compound is soluble in one solvent and insoluble in the other[11]. |
| Colored impurities remain in the crystals. | The colored material co-crystallizes with the product or is not effectively removed by a single recrystallization. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use sparingly as it can also adsorb your product.2. Perform a second recrystallization. |
| Low recovery of the purified compound. | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration. | 1. Ensure you are using the minimum amount of hot solvent to dissolve the compound.2. Cool the solution in an ice bath for a longer period to maximize crystal formation.3. To prevent premature crystallization, use a pre-heated funnel and flask for hot filtration and keep the solution hot. |
| Crystals are very fine or needle-like. | Crystallization occurred too rapidly. | 1. Ensure slow cooling. Let the solution cool to room temperature undisturbed before placing it in an ice bath.2. Use a slightly larger volume of solvent. |
Experimental Protocols
Here are detailed, step-by-step methodologies for the recrystallization of adamantane carboxylic acid and a general protocol for its derivatives.
Protocol 1: Recrystallization of 1-Adamantanecarboxylic Acid from a Methanol/Water Mixed Solvent System
This protocol is adapted from established procedures and is highly effective for purifying 1-adamantanecarboxylic acid[5].
Materials:
-
Crude 1-adamantanecarboxylic acid
-
Methanol
-
Deionized water
-
Erlenmeyer flask
-
Heating source (hot plate or steam bath)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude 1-adamantanecarboxylic acid in an Erlenmeyer flask.
-
Add the minimum amount of hot methanol to just dissolve the solid. For example, for 12-13 g of crude acid, start with about 30 mL of methanol[5].
-
Heat the solution gently to ensure all the solid is dissolved.
-
While the solution is hot, add deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated. For 30 mL of methanol, this will be approximately 10 mL of water[5].
-
Add a few more drops of hot methanol to re-clarify the solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol/water mixture.
-
Dry the crystals thoroughly. The melting point of pure 1-adamantanecarboxylic acid is in the range of 172-176 °C[3][12].
Protocol 2: General Recrystallization Protocol for Adamantane Carboxylic Acid Derivatives (Esters and Amides)
This is a general guideline. The choice of solvent(s) should be determined by preliminary solubility tests.
Procedure:
-
Solvent Selection: Test the solubility of a small amount of your crude derivative in various solvents at room temperature and upon heating. The ideal single solvent will show low solubility at room temperature and high solubility when hot. For a mixed solvent system, find one solvent in which the compound is soluble and another miscible solvent in which it is insoluble[11].
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the hot chosen solvent (or the "good" solvent in a mixed system) until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, add a small excess of hot solvent and perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single Solvent: Allow the hot, clear solution to cool slowly to room temperature, then in an ice bath.
-
Mixed Solvent: To the hot solution in the "good" solvent, add the "poor" solvent dropwise until turbidity appears. Add a few drops of the "good" solvent to redissolve the precipitate, then cool as with a single solvent[11].
-
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the ice-cold recrystallization solvent, and dry them completely.
Visualizing the Recrystallization Workflow
The following diagrams illustrate the decision-making process for single-solvent and mixed-solvent recrystallization.
Caption: Mixed-Solvent Recrystallization Workflow.
Safety and Handling
Compound-Specific Hazards:
-
1-Adamantanecarboxylic Acid: May cause skin and serious eye irritation.[13] It may also cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][14]
Solvent Hazards:
-
Always work in a well-ventilated fume hood.
-
Avoid inhaling solvent vapors and direct skin contact.[15]
-
Be aware of the flammability of organic solvents and keep them away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for each specific solvent and adamantane derivative before use.
General Laboratory Precautions:
-
Wear appropriate PPE, including safety goggles, lab coat, and gloves, at all times.
-
Use a boiling stick or magnetic stirring when heating solvents to prevent bumping.
-
Never heat a closed system.
References
-
Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Effect of Functional Groups on Neopentane and Adamantane Derivative Plastic Crystal Phase Transition in Molecular Simulations. (2022). The Journal of Physical Chemistry B. Retrieved January 26, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 26, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 26, 2026, from [Link]
-
solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and 333.15 k. (2017). SciELO. Retrieved January 26, 2026, from [Link]
-
Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. (2017). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Substituent effect on the packing architecture of adamantane and memantine derivatives of sulfonamide molecular crystals. (n.d.). CrystEngComm (RSC Publishing). Retrieved January 26, 2026, from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 26, 2026, from [Link]
-
SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. Retrieved January 26, 2026, from [Link]
-
Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. (2018). ACS Omega. Retrieved January 26, 2026, from [Link]
-
Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. (2017). Semantic Scholar. Retrieved January 26, 2026, from [Link]
-
Recrystallization-1.pdf. (n.d.). Retrieved January 26, 2026, from [Link]
-
Safety Data Sheet: 1-Adamantanecarboxylic acid. (n.d.). Carl ROTH. Retrieved January 26, 2026, from [Link]
-
Four-Directional Synthesis of Adamantane Derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Precautions for Handling Organic Solvent. (n.d.). Retrieved January 26, 2026, from [Link]
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014). Reddit. Retrieved January 26, 2026, from [Link]
-
Effect of Functional Groups on Neopentane and Adamantane Derivative Plastic Crystal Phase Transition in Molecular Simulations. (2022). ResearchGate. Retrieved January 26, 2026, from [Link]
-
What is the best technique for amide purification? (2020). ResearchGate. Retrieved January 26, 2026, from [Link]
-
1-Adamantanecarboxylic acid | C11H16O2. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Revisiting the Disorder–Order Transition in 1-X-Adamantane Plastic Crystals: Rayleigh Wing, Boson Peak, and Lattice Phonons. (2021). The Journal of Physical Chemistry C. Retrieved January 26, 2026, from [Link]
-
Solubility of Adamantane. (n.d.). Solubility of Things. Retrieved January 26, 2026, from [Link]
-
3.3F: Mixed Solvents. (2022). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. Retrieved January 26, 2026, from [Link]
-
1-adamantanecarboxylic acid. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]
Sources
- 1. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1-Adamantanecarboxylic acid CAS#: 828-51-3 [m.chemicalbook.com]
- 4. 1-Adamantanecarboxylic Acid | 828-51-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scielo.br [scielo.br]
- 7. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives [mdpi.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Esterification of 3-Hydroxyadamantane-1-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield and purity in the esterification of 3-hydroxyadamantane-1-carboxylic acid. The unique structure of this molecule, featuring a sterically hindered bridgehead carboxylic acid and a tertiary bridgehead alcohol, presents specific synthetic challenges that this guide will help you navigate.
Section 1: Initial Troubleshooting Workflow
Before diving into specific protocols, it's crucial to diagnose the potential issues in your current experimental setup. The following workflow provides a high-level decision-making process for troubleshooting poor yields.
Caption: Troubleshooting decision tree for low-yield esterification.
Section 2: FAQs on Fischer-Speier Esterification (The Classical Approach)
The Fischer-Speier method is often the first choice due to its simplicity and low cost. However, its equilibrium nature and harsh acidic conditions can be problematic for this specific substrate.
Q1: My Fischer esterification of 3-hydroxyadamantane-1-carboxylic acid is giving me a yield of only 25-35%. What are the most likely causes?
A1: A yield in this range is a common issue and typically points to two main factors related to the Fischer esterification mechanism: the reaction equilibrium and substrate-specific challenges.[1]
-
Reversible Reaction Equilibrium: The Fischer esterification is a reversible process where a carboxylic acid and an alcohol form an ester and water.[2] If the water byproduct is not removed, it can hydrolyze the ester product back to the starting materials, leading to a low equilibrium yield.[2]
-
Steric Hindrance: The carboxylic acid group is located at a tertiary bridgehead carbon of the rigid adamantane cage.[3][4] This significant steric bulk hinders the approach of the alcohol nucleophile to the carbonyl carbon, slowing down the rate of the forward reaction.
-
Potential Side Reactions: The reaction is catalyzed by a strong acid (like H₂SO₄), which can protonate the tertiary hydroxyl group at the C3 position.[2] This can lead to elimination (dehydration) to form an adamantene derivative or other rearrangements, consuming your starting material and complicating purification.
Q2: How can I push the equilibrium to favor product formation in my Fischer esterification?
A2: According to Le Châtelier's principle, you must either increase the concentration of a reactant or remove a product.[2]
-
Use a Large Excess of Alcohol: The most straightforward strategy is to use the alcohol reactant as the reaction solvent.[1][2] Using a 30-50 fold excess of methanol or ethanol dramatically shifts the equilibrium towards the ester product.[1]
-
Remove Water: For higher-boiling alcohols where using a large excess is impractical, active removal of water is essential. This is best accomplished using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.[2]
Q3: What are the optimal reaction conditions (catalyst, temperature) for this specific substrate?
A3: Given the steric hindrance, more forcing conditions than a standard esterification may be required. However, you must balance this with the risk of side reactions.
| Parameter | Recommendation | Rationale |
| Acid Catalyst | p-Toluenesulfonic acid (TsOH) or H₂SO₄ | TsOH is often a good alternative to sulfuric acid, as it is a solid, easier to handle, and can be less prone to causing charring.[2] |
| Catalyst Loading | 0.05 - 0.15 equivalents | A catalytic amount is sufficient. Higher loadings increase the risk of dehydration of the C3-hydroxyl group. |
| Temperature | Reflux | The reaction requires heat to overcome the activation energy, especially with the sterically hindered acid. Refluxing in the chosen alcohol is standard.[1][5] |
| Reaction Time | 12 - 24 hours | Due to steric hindrance, the reaction will be slower than for a simple carboxylic acid. Monitor progress by TLC or LC-MS. |
Section 3: FAQs on Advanced Coupling Methods (For Challenging Cases)
When Fischer-Speier conditions fail to provide a satisfactory yield or lead to decomposition, milder and more powerful methods are necessary.
Q1: The Fischer method is not working. What is the best alternative for esterifying a sterically hindered substrate like this?
A1: The Steglich Esterification is the premier choice for such cases.[1][6] This method uses a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6]
Causality: The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The superior nucleophile, DMAP, then attacks this intermediate to form an even more reactive acylpyridinium salt. This species is highly susceptible to attack by even a sterically hindered alcohol, driving the reaction forward under mild, neutral conditions.[6] This avoids the harsh acid that can cause side reactions with the tertiary alcohol.
Caption: Simplified mechanism of Steglich Esterification.
Q2: I used DCC for a Steglich esterification and now I can't get rid of the dicyclohexylurea (DCU) byproduct. What should I do?
A2: This is a classic problem with DCC. DCU is a notoriously insoluble solid that is difficult to remove from nonpolar products.
-
Filtration: The majority of DCU can be removed by simple filtration, often after concentrating the reaction mixture and re-dissolving in a solvent like dichloromethane or ethyl acetate where the product is soluble but DCU is not.
-
Recommended Solution: Switch to EDC as your coupling agent.[1] The corresponding urea byproduct (EDU) is water-soluble and can be easily removed with a simple aqueous workup, typically a mild acid wash (e.g., 1M HCl).[1]
Q3: Are there other methods besides Steglich?
A3: Yes. A highly effective, albeit two-step, method is to first convert the carboxylic acid to an acyl chloride . This is achieved by reacting the acid with an agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is extremely reactive and will readily form the ester upon addition of the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct. This method is very effective for hindered acids but requires careful handling of moisture-sensitive and corrosive reagents.
| Method | Pros | Cons | Best For... |
| Fischer-Speier | Inexpensive, simple reagents, scalable.[2] | Equilibrium-limited, harsh acidic conditions, requires heat, risk of side reactions. | Simple, robust substrates where high yields are not critical. |
| Steglich (EDC/DMAP) | Mild conditions (room temp), high yields, tolerates sensitive functional groups.[6] | More expensive reagents, requires anhydrous conditions. | Sterically hindered and acid-sensitive substrates. (Recommended for this topic) |
| Acyl Chloride | Very high reactivity, drives reaction to completion. | Two steps, harsh reagents (SOCl₂), moisture sensitive. | When all other methods fail and the substrate can tolerate the conditions. |
Section 4: FAQs on Product Purification & Analysis
Q1: How can I best purify the final ester product?
A1: Adamantane derivatives are typically nonpolar, crystalline solids.[7]
-
Aqueous Workup: After a Steglich reaction using EDC, perform an aqueous workup. Wash the organic layer sequentially with 1M HCl (to remove residual EDC, EDU, and DMAP), saturated NaHCO₃ (to remove any unreacted acid), and brine.
-
Column Chromatography: This is the most reliable method for achieving high purity. Use a silica gel column with a nonpolar eluent system, such as a gradient of ethyl acetate in hexanes.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., methanol, ethanol, or hexanes) can yield highly pure material.
-
Sublimation: Adamantane and its derivatives are known to sublime.[7] For small scales, vacuum sublimation can be an excellent final purification step to obtain analytically pure, solvent-free product.
Section 5: Detailed Experimental Protocols
Protocol 1: Optimized Fischer-Speier Esterification (Methyl Ester)
This protocol uses a large excess of the alcohol to drive the reaction.
-
1. Reagents & Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxyadamantane-1-carboxylic acid (1.0 g, 5.1 mmol).
-
Add methanol (50 mL, a large excess).
-
Carefully add concentrated sulfuric acid (0.14 mL, 0.25 mmol, ~0.05 eq.) dropwise while stirring.
-
-
2. Reaction:
-
Heat the mixture to reflux (approx. 65°C) and maintain for 18-24 hours.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes), checking for the disappearance of the starting carboxylic acid.
-
-
3. Workup & Isolation:
-
Allow the reaction to cool to room temperature.
-
Slowly pour the mixture into a beaker containing ice water (200 mL). If the product precipitates as a solid, it can be collected by vacuum filtration.
-
If the product remains oily, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
-
4. Purification:
-
Purify the crude product by flash column chromatography or recrystallization from methanol.
-
Protocol 2: Steglich Esterification (EDC/DMAP, General Alcohol)
This protocol is ideal for achieving high yields under mild conditions.
-
1. Reagents & Setup:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-hydroxyadamantane-1-carboxylic acid (1.0 g, 5.1 mmol).
-
Add anhydrous dichloromethane (DCM, 30 mL) and stir to dissolve.
-
Add the desired alcohol (1.1 eq., 5.6 mmol) followed by DMAP (0.1-0.2 eq., 62-124 mg).
-
-
2. Reaction:
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC·HCl (1.2 eq., 1.17 g) portion-wise over 5 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
3. Workup & Isolation:
-
Dilute the reaction mixture with DCM (30 mL).
-
Transfer to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
4. Purification:
-
Purify the crude ester by flash column chromatography on silica gel.
-
References
-
Organic Syntheses. (n.d.). 1-Adamantanecarboxylic acid. Organic Syntheses. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Reactions. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Retrieved from [Link]
-
Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?. r/Chempros. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxyadamantane-1-carboxylic acid. Retrieved from [Link]
-
American Academic Publisher. (n.d.). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International Journal of Physical Sciences. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. guidechem.com [guidechem.com]
- 4. 3-Hydroxyadamantane-1-carboxylic acid | C11H16O3 | CID 2736518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. Adamantane - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Solubility of Adamantane Derivatives
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis and handling of adamantane derivatives. The unique physicochemical properties of the adamantane cage—its rigidity, lipophilicity, and three-dimensional structure—make it a prized scaffold in medicinal chemistry and materials science. However, these same properties frequently lead to significant solubility challenges during synthesis, purification, and formulation.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights and troubleshooting protocols to address these common issues. We will move beyond simple solvent lists to explain the underlying principles of solubility and provide step-by-step solutions to keep your research moving forward.
Part 1: Troubleshooting Guide - Common Solubility Problems
This section addresses specific issues you might encounter during your experiments.
Q1: My adamantane starting material won't dissolve in the reaction solvent. What should I do?
This is one of the most common hurdles. The highly crystalline and nonpolar nature of many adamantane derivatives limits their solubility in a wide range of common organic solvents.
Causality: The rigid, cage-like structure of adamantane leads to strong crystal lattice forces. For a solvent to dissolve a solute, the energy released from solvating the solute molecules must overcome both the lattice energy of the solute and the intermolecular forces of the solvent itself. With adamantane's high melting point and sublimation tendency, it's clear that its lattice energy is substantial[1].
Troubleshooting Workflow:
Caption: Decision workflow for an insoluble starting material.
Detailed Protocols:
-
Protocol 1.1: Temperature Elevation Many dissolution processes are endothermic, meaning solubility increases with temperature[2][3].
-
Start with your chosen nonpolar solvent (e.g., toluene, xylenes, or chlorobenzene for higher temperatures).
-
Slowly heat the mixture with stirring, monitoring for dissolution.
-
Increase the temperature incrementally up to the solvent's reflux temperature.
-
Caution: Ensure your reagents and the adamantane derivative are stable at elevated temperatures. Adamantane itself is very stable, but functional groups may not be.
-
-
Protocol 1.2: Co-Solvent Titration A small amount of a highly polar, aprotic co-solvent can disrupt the crystal lattice without significantly changing the overall polarity of the reaction medium. Dimethyl sulfoxide (DMSO) is an excellent choice due to its strong solvating power for a wide range of compounds[4][5].
-
Suspend your adamantane derivative in the primary reaction solvent (e.g., 10 mL of THF or Dichloromethane).
-
Add DMSO dropwise (e.g., 0.1 mL at a time) while stirring vigorously at room temperature.
-
Continue adding the co-solvent until the solution becomes homogeneous. In many cases, only 5-10% (v/v) of DMSO is needed.
-
Field Insight: A DCM/DMSO (e.g., 9:1 v/v) mixture is a powerful solvent system for oxidizing poly-hydroxylated adamantanes, which are notoriously difficult to dissolve[6].
-
Critical Check: Always verify that your reagents (especially strong electrophiles or bases) are compatible with the chosen co-solvent (e.g., DMSO, DMF, NMP).
-
Q2: My reaction is proceeding, but the product is precipitating out of solution, making it a heterogeneous mess. What are my options?
Product precipitation can halt a reaction by coating the surface of any solid reagents or catalysts and preventing further conversion.
Causality: The newly formed product may have a different polarity and crystal structure than the starting materials, making it less soluble in the chosen solvent system. This is common when transitioning from a nonpolar adamantane starting material to a more polar or symmetrical, crystalline derivative.
Troubleshooting Strategies:
-
Increase Solvent Volume: The simplest approach is to add more solvent to keep the product below its saturation point. This is often effective but may not be practical for large-scale reactions.
-
Hot Filtration (for purification): If the goal is to isolate the product, you can perform a hot filtration to remove any insoluble impurities and then allow the desired product to crystallize upon cooling.
-
Switch to a Better Solvent: If the reaction is incomplete, consider re-screening solvents that are known to be effective for the product class. See the solvent selection guide in the FAQ section.
-
Employ Phase-Transfer Catalysis (PTC): For reactions involving an aqueous phase and an organic phase with an insoluble adamantane derivative, PTC can be highly effective. A phase-transfer catalyst, typically a quaternary ammonium salt, transports a water-soluble nucleophile into the organic phase to react with the adamantane substrate[7].
Experimental Protocol: Phase-Transfer Catalysis for a Nucleophilic Substitution
This protocol is a general guideline for reacting a water-soluble nucleophile (e.g., NaN3, KCN) with an insoluble adamantyl halide.
-
Setup: In a round-bottom flask, dissolve the adamantyl halide (e.g., 1-bromoadamantane) in a nonpolar solvent like toluene or chlorobenzene.
-
Aqueous Phase: In a separate vessel, dissolve the nucleophilic salt (e.g., sodium cyanide) in water to create a concentrated aqueous solution.
-
Catalyst Addition: Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst to the organic phase. Tetrabutylammonium bromide (TBAB) is a common and effective choice.
-
Reaction: Combine the organic and aqueous phases. Heat the biphasic mixture with vigorous stirring (an overhead mechanical stirrer is recommended for good phase mixing). The catalyst will shuttle the cyanide anion into the organic phase where it can react with the adamantyl bromide.
-
Workup: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture, separate the organic and aqueous layers, wash the organic layer with water and brine, dry, and concentrate to isolate the product.
Q3: I'm working with a polar adamantane derivative (e.g., adamantane-1-carboxylic acid or 1-aminoadamantane), and it's insoluble in my nonpolar reaction solvent. What should I do?
This is a classic "split-personality" solubility problem. The bulky, nonpolar adamantane cage dominates the molecule's character, but a single polar functional group prevents it from dissolving in nonpolar solvents while not being polar enough to grant significant aqueous solubility.
Causality: The polar functional group (e.g., -COOH, -NH2) can form strong intermolecular hydrogen bonds, leading to high crystal lattice energy. Nonpolar solvents cannot disrupt this hydrogen-bonding network effectively.
Solutions:
-
Solvent Choice: Switch to more polar organic solvents.
-
1-Adamantanecarboxylic acid: Shows moderate to good solubility in ethanol, acetone, chloroform, dichloromethane, and DMF[8][9]. It is poorly soluble in water and methanol (may form a turbid solution)[8][9].
-
1-Adamantanamine: Is generally soluble in polar solvents due to its amine group's ability to hydrogen bond[10].
-
1-Adamantanamine Hydrochloride: As a salt, it is soluble in polar solvents like water, ethanol, acetic acid, DMF, NMP, and DMAC[11].
-
-
Temporary Derivatization (Protecting Groups): Mask the polar functional group to increase solubility in nonpolar solvents. This is a powerful strategy to temporarily "turn off" the problematic polarity[12].
Caption: Workflow for using protecting groups to manage solubility.
Experimental Protocol: Silyl Ether Protection of 1-Adamantanol
This protocol demonstrates how to make the polar 1-adamantanol soluble in a wider range of organic solvents for a subsequent reaction.
-
Dissolution: Dissolve 1-adamantanol (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF.
-
Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise to the solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction with water and extract the product with a nonpolar solvent like hexanes or ethyl acetate. Wash the organic layer with water and brine, dry over Na2SO4, and concentrate.
-
Result: The resulting 1-(TBDMS-oxy)adamantane is significantly more soluble in nonpolar solvents like THF, toluene, and dichloromethane, allowing for subsequent reactions (e.g., Grignard formation at another position if derivatized, or coupling reactions). The TBDMS group can be easily removed later with a fluoride source (like TBAF) or acid. Silyl ethers are particularly useful as they offer a range of stabilities and deprotection conditions[13][14][15].
Part 2: Frequently Asked Questions (FAQs)
Q: What is a good starting point for solvent selection?
A: The principle of "like dissolves like" is your best guide. Match the polarity of your solvent to your adamantane derivative.
Data Presentation: Qualitative Solubility of Common Adamantane Derivatives
| Derivative | Functional Group | Polarity | Recommended Solvents | Poor Solvents |
| Adamantane | Alkane | Nonpolar | Hexane, Toluene, Chloroform, DCM[1][16] | Water, Methanol |
| 1-Bromoadamantane | Alkyl Halide | Nonpolar | Toluene, DCM, Ether | Water[17] |
| 1-Adamantanol | Alcohol | Polar (Amphiphilic) | Soluble in many organic solvents[18] | Water[18] |
| 1-Adamantanecarboxylic Acid | Carboxylic Acid | Polar (Amphiphilic) | Ethanol, Chloroform, DCM, Acetone, DMF[8][9] | Water, Hexane |
| 1-Adamantanamine HCl | Ammonium Salt | Polar | Water, Ethanol, DMF, NMP, Acetic Acid[11] | Toluene, Hexane |
Q: My Grignard or organolithium reaction with an adamantyl halide is not initiating. Could this be a solubility issue?
A: Yes, very likely. Adamantyl halides, like 1-bromoadamantane, are solids with low solubility in diethyl ether, the most common solvent for Grignard reactions.
Causality: For the reaction to initiate, the adamantyl halide must be in solution to interact with the surface of the magnesium metal. If it remains suspended, the reaction rate will be extremely slow or zero.
Troubleshooting Protocol for Adamantyl Grignard Formation:
-
Solvent Choice: Switch from diethyl ether to Tetrahydrofuran (THF). THF is a better solvent for many organic halides and is excellent for Grignard reactions. 2-Methyltetrahydrofuran (2-MeTHF) is a greener, safer alternative with a higher boiling point[19].
-
Activation: Ensure your magnesium turnings are activated. Gently crush them with a dry glass rod under an inert atmosphere to expose a fresh surface. A small crystal of iodine can also be added to etch the magnesium surface.
-
Initiation: Add a small portion of your adamantyl halide solution in THF to the magnesium. Use a heat gun to gently warm the spot where the magnesium is, which can help overcome the activation energy and improve local solubility. Look for signs of reaction (bubbling, cloudiness) before adding the rest of the halide solution slowly.
-
Entrainment: If initiation is still difficult, add a small amount of a more reactive halide, like 1,2-dibromoethane, which will react quickly and clean the magnesium surface, often initiating the desired reaction.
Q: Are there any advanced or "unconventional" solutions for extremely insoluble adamantane derivatives?
A: Yes. When conventional methods fail, especially with highly functionalized or polymeric adamantane materials, you can consider these approaches:
-
Ionic Liquids (ILs): Adamantane-based ionic liquids have been synthesized and demonstrate unique thermal properties[20]. Using ILs as solvents can be advantageous due to their negligible vapor pressure, thermal stability, and tunable solvating properties[21]. They can be particularly useful in palladium-catalyzed couplings.
-
Solid-State Synthesis (Mechanochemistry): For cross-coupling reactions like the Suzuki-Miyaura coupling, which often suffer from poor solubility of reactants, solid-state synthesis via ball-milling can be a powerful, solvent-free alternative[22]. This technique uses mechanical force to initiate reactions between solid reactants.
References
-
solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and. SciELO. Available at: [Link]
-
Adamantane. Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Modern Synthetic Strategy for Adamantyl Organometallic Reagents and Functionalization of Adamantyl Frameworks. Ben-Gurion University Research Portal. Available at: [Link]
-
7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]
-
Adamantane-1-amine. Solubility of Things. Available at: [Link]
-
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
A Brief Introduction to Chemical Reaction Optimization. ACS Publications. Available at: [Link]
-
Benefits of Protecting Groups in Organic Synthesis. Labinsights. Available at: [Link]
-
Instructions for Articles. Organic Syntheses. Available at: [Link]
-
Adamantane ionic liquids. RSC Publishing. Available at: [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available at: [Link]
-
Part V. Optimizing the Solvent-to-Solid Ratio and the Extraction Time. Chemistry LibreTexts. Available at: [Link]
-
Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry. Oreate AI Blog. Available at: [Link]
-
A new co-solvent method for the green production of biodiesel fuel – Optimization and practical application | Request PDF. ResearchGate. Available at: [Link]
-
Silyl-protective groups influencing the reactivity and selectivity in glycosylations. University of Copenhagen Research Portal. Available at: [Link]
-
Experiment 12: Grignard Synthesis of Triphenylmethanol. ResearchGate. Available at: [Link]
-
Descriptors for adamantane and some of its derivatives. University of Bradford. Available at: [Link]
-
1-Adamantanol. Available at: [Link]
-
1-Bromoadamantane. Wikipedia. Available at: [Link]
-
Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. PubMed. Available at: [Link]
-
The SN2 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]
-
Temperature Effects on Solubility. Chemistry LibreTexts. Available at: [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
Modern Synthetic Strategy for Adamantyl Organometallic Reagents and Functionalization of Adamantyl Frameworks | Request PDF. ResearchGate. Available at: [Link]
-
In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Available at: [Link]
-
1-Bromoadamantane | C10H15Br | CID 79106. PubChem. Available at: [Link]
-
phase transfer catalyst. Little Flower College Guruvayoor. Available at: [Link]
-
Four-directional synthesis of adamantane derivatives. arkat usa. Available at: [Link]
-
Dimethyl sulfoxide, DMSO. Organic Chemistry Portal. Available at: [Link]
-
Industrial Phase-Transfer Catalysis. Available at: [Link]
-
Grignard Reaction. Available at: [Link]
-
Silyl Groups. Gelest Technical Library. Available at: [Link]
-
Thermochemistry of 1-Bromoadamantane in Binary Mixtures of Water-Aprotic Solvent | Request PDF. ResearchGate. Available at: [Link]
-
Temperature's Influence on Solubility Equilibria. HSC Chemistry. Available at: [Link]
-
Silyl-protective Groups Influencing the Reactivity and Selectivity in Glycosylations. PubMed. Available at: [Link]
-
Room Temperature Ionic Liquids as Green Solvent Alternatives in the Metathesis of Oleochemical Feedstocks. PMC. Available at: [Link]
-
11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]
-
Temperature optimization model to inhibit zero-order kinetic reactions. ResearchGate. Available at: [Link]
-
Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC. Available at: [Link]
-
Adamantane. Solubility of Things. Available at: [Link]
-
(PDF) Four-Directional Synthesis of Adamantane Derivatives. ResearchGate. Available at: [Link]
Sources
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. hscprep.com.au [hscprep.com.au]
- 4. Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 5. m.youtube.com [m.youtube.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 8. mdpi.com [mdpi.com]
- 9. cris.bgu.ac.il [cris.bgu.ac.il]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Silyl Groups - Gelest [technical.gelest.com]
- 14. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. 1-Bromoadamantane - Wikipedia [en.wikipedia.org]
- 18. Yoneda Labs [yonedalabs.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Hydrolysis of Methyl 3-hydroxyadamantane-1-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the hydrolysis of methyl 3-hydroxyadamantane-1-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and efficient conversion to 3-hydroxyadamantane-1-carboxylic acid, a crucial intermediate in pharmaceutical synthesis.
Introduction
The hydrolysis of methyl 3-hydroxyadamantane-1-carboxylate presents unique challenges primarily due to the steric hindrance imposed by the bulky adamantane cage. This steric hindrance can significantly slow down the rate of both acid- and base-catalyzed hydrolysis, often requiring more forcing conditions than those used for simpler esters. Furthermore, the presence of a hydroxyl group at the 3-position introduces the potential for side reactions, particularly under harsh reaction conditions. This guide will address these challenges, providing practical solutions and a deeper understanding of the underlying chemical principles.
Troubleshooting Guide
This section addresses common issues encountered during the hydrolysis of methyl 3-hydroxyadamantane-1-carboxylate, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient reaction time and/or temperature: The steric hindrance of the adamantane cage significantly slows the reaction rate. 2. Inadequate concentration of acid or base catalyst: Insufficient catalyst will result in a slow or stalled reaction. 3. Poor solubility of the starting material: The ester may not be fully dissolved in the reaction medium, limiting its contact with the catalyst. | 1. Increase reaction time and/or temperature: Monitor the reaction by TLC or LC-MS to determine the optimal duration. Refluxing for several hours is often necessary. 2. Increase catalyst concentration: For basic hydrolysis, use a higher concentration of NaOH or KOH. For acidic hydrolysis, ensure a sufficient excess of strong acid. 3. Improve solubility: For basic hydrolysis, consider using a co-solvent like THF or dioxane with methanol and water. For acidic hydrolysis, a stronger acid or a co-solvent might be necessary. |
| Incomplete Reaction (Mixture of Starting Material and Product) | 1. Equilibrium has been reached (acid-catalyzed hydrolysis): Acid-catalyzed ester hydrolysis is a reversible reaction.[1][2] 2. Insufficient amount of base (saponification): The reaction is stoichiometric with respect to the base. | 1. Use a large excess of water: This will shift the equilibrium towards the products.[1] 2. Ensure at least one equivalent of base is used: For complete conversion, a slight excess of base (e.g., 1.1-1.5 equivalents) is recommended. |
| Formation of Unknown Byproducts | 1. Fragmentation of the adamantane scaffold: Under strongly basic conditions, 3-hydroxyadamantane derivatives can undergo fragmentation.[3] 2. Elimination of the hydroxyl group: Under harsh acidic conditions and high temperatures, dehydration to form an alkene is possible. 3. Ether formation (acid-catalyzed): The hydroxyl group of one molecule can react with the protonated alcohol of another to form an ether.[4][5][6] | 1. Use milder basic conditions: Employ a lower concentration of base or a weaker base if possible. Monitor the reaction carefully and avoid prolonged heating at very high temperatures. 2. Control acid concentration and temperature: Use the minimum effective concentration of acid and avoid excessive heating. 3. Use a large excess of water: This will favor hydrolysis over intermolecular ether formation. |
| Difficult Product Isolation/Purification | 1. Emulsion formation during workup: The presence of both a carboxylic acid and an alcohol can lead to emulsions. 2. Co-precipitation of starting material and product: If the reaction is incomplete, the unreacted ester may co-precipitate with the carboxylic acid product upon acidification. | 1. Use brine (saturated NaCl solution) to break emulsions: Add brine during the aqueous workup. 2. Ensure complete reaction: Monitor the reaction to completion before workup. If necessary, purify the crude product by recrystallization or column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common conditions for the hydrolysis of methyl 3-hydroxyadamantane-1-carboxylate?
A1: The most common and generally most effective method is basic hydrolysis, also known as saponification.[7] This typically involves heating the ester with an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a co-solvent such as methanol or ethanol to ensure solubility.[1] Acid-catalyzed hydrolysis using a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in an aqueous medium is also possible, but it is a reversible reaction and may require a large excess of water to drive it to completion.[1][2]
Q2: Why is the hydrolysis of this ester so slow compared to simpler esters?
A2: The primary reason for the slow reaction rate is the significant steric hindrance presented by the bulky adamantane cage. This cage structure shields the carbonyl carbon of the ester from the nucleophilic attack of hydroxide ions (in basic hydrolysis) or water (in acidic hydrolysis), thus increasing the activation energy of the reaction.
Q3: Can the hydroxyl group at the 3-position interfere with the hydrolysis reaction?
A3: Yes, the hydroxyl group can potentially lead to side reactions under certain conditions. In strongly basic solutions, there is a risk of fragmentation of the adamantane skeleton, a reaction observed in related 3-hydroxy-1-haloadamantanes.[3] Under strongly acidic and high-temperature conditions, there is a possibility of dehydration to form an alkene or intermolecular ether formation. Careful control of reaction conditions is therefore crucial.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a suitable solvent system would be one that gives a good separation between the more nonpolar starting ester and the more polar carboxylic acid product (e.g., a mixture of ethyl acetate and hexanes). The spots can be visualized using a suitable stain, such as potassium permanganate, which reacts with the hydroxyl group.
Q5: What is the best way to purify the final product, 3-hydroxyadamantane-1-carboxylic acid?
A5: After the reaction is complete, the typical workup involves acidifying the reaction mixture to protonate the carboxylate salt, followed by extraction with an organic solvent like ethyl acetate. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., acetone/water or methanol/water) to obtain the pure carboxylic acid.[4]
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol is adapted from established procedures for the hydrolysis of sterically hindered adamantane esters.
Materials:
-
Methyl 3-hydroxyadamantane-1-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3-hydroxyadamantane-1-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 to 1:1 v/v ratio).
-
Addition of Base: Add sodium hydroxide (1.5 eq) or potassium hydroxide (1.5 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion due to steric hindrance.
-
Workup - Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully add concentrated HCl dropwise with stirring until the pH of the solution is acidic (pH ~2). A precipitate of the carboxylic acid may form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash with water, followed by brine to break any emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 3-hydroxyadamantane-1-carboxylic acid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/water or methanol/water).
Protocol 2: Acid-Catalyzed Hydrolysis
Materials:
-
Methyl 3-hydroxyadamantane-1-carboxylate
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated
-
Water (H₂O)
-
Dioxane or Tetrahydrofuran (THF) (optional, as a co-solvent)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-hydroxyadamantane-1-carboxylate (1.0 eq) and a large excess of water. If solubility is an issue, a co-solvent like dioxane or THF can be added.
-
Addition of Acid: Carefully add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.
-
Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup - Extraction: After the reaction has reached equilibrium (or completion), cool the mixture to room temperature. Extract the mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography to separate the product from any unreacted starting material.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the hydrolysis of methyl 3-hydroxyadamantane-1-carboxylate.
Caption: Troubleshooting workflow for hydrolysis issues.
Reaction Scheme: Base-Catalyzed Hydrolysis (Saponification)
This diagram illustrates the two-step mechanism of saponification.
Caption: Mechanism of saponification.
References
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved January 26, 2026, from [Link]
-
Formation of Ethers under acidic conditions mechanism. (2023, August 14). YouTube. Retrieved January 26, 2026, from [Link]
-
HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. (2025, November 2). Journal of Chemical Technology and Metallurgy. Retrieved January 26, 2026, from [Link]
- Ivleva, E. A., Pogulyaiko, A. V., & Klimochkin, Y. N. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols. Russian Journal of Organic Chemistry, 54(9), 1294–1300.
- Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). Arkivoc, 2018(7), 308-319.
-
Saponification Reaction of Esters. (2025, January 11). YouTube. Retrieved January 26, 2026, from [Link]
- Stetter, H., Schwarz, M., & Hirschhorn, A. (1959). Über Verbindungen mit Urotropin-Struktur, XVII. Synthese des 1-Adamantyl-carbinols und der 1-Adamantyl-essigsäure. Chemische Berichte, 92(7), 1629-1635.
- Synthesis and study of basic hydrolysis of novel derivatives of N-[(adamantan-1-yl)methyl]aniline. (2016). Russian Journal of General Chemistry, 86(12), 2601-2608.
- Synthesis of Derivatives of Acylaminoadamantane Carboxylic Acids and some Transformations. (2017). Bulletin of the Georgian National Academy of Sciences, 11(3), 89-93.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2012). Chemical Reviews, 112(6), 3476-3532.
-
1-adamantanecarboxylic acid. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]
-
17.9 Saponification of Esters. (2020, April 14). YouTube. Retrieved January 26, 2026, from [Link]
-
18.2: Preparing Ethers. (2025, February 24). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 26, 2026, from [Link]
-
Ether formation in acidic conditions. (2021, February 3). YouTube. Retrieved January 26, 2026, from [Link]
-
hydrolysis of esters. (n.d.). Chemguide. Retrieved January 26, 2026, from [Link]
-
mechanism of ester hydrolysis. (2019, January 15). YouTube. Retrieved January 26, 2026, from [Link]
-
Why is boc stable to hydrolysis under basic conditions? (2024, November 13). Reddit. Retrieved January 26, 2026, from [Link]
Sources
- 1. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 2. 3-Hydroxyadamantane-1-carboxylic acid | C11H16O3 | CID 2736518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Amide Bond Formation with Adamantane Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of amides incorporating the bulky adamantane moiety. The unique steric and electronic properties of adamantane derivatives often present significant challenges to standard amide coupling protocols. This resource is designed to provide you with the causal understanding and practical solutions needed to overcome these synthetic hurdles.
The adamantane scaffold is of significant interest in medicinal chemistry due to its rigid, lipophilic nature, which can enhance the pharmacological properties of a drug candidate.[1] However, this same bulkiness is the primary reason for difficulties in forming amide bonds.[2][3][4] This guide will walk you through common issues and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield in Amide Coupling Reaction
Question: I am attempting to couple adamantane-1-carboxylic acid with a primary amine using a standard DCC/DMAP coupling protocol, but I am observing very low to no conversion to the desired amide. What is going wrong?
Answer:
This is a classic problem when working with adamantane derivatives. The primary culprit is the significant steric hindrance imposed by the adamantane cage.
-
Causality: The bulky adamantane group physically blocks the approach of the amine nucleophile to the activated carboxylic acid intermediate (e.g., the O-acylisourea formed with DCC). This dramatically slows down the rate of the desired reaction, often to a point where it is outcompeted by side reactions or simply fails to proceed to a significant extent.[3] Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) are often not potent enough to overcome this steric barrier.[5]
-
Troubleshooting & Solutions:
-
Switch to a More Powerful Coupling Reagent: For sterically hindered substrates, more reactive coupling reagents are essential. Consider switching from carbodiimides to phosphonium or aminium (uronium) salts.[5]
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP create highly reactive OBt or OAt esters, respectively.
-
Aminium/Uronium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and HCTU are known for their high efficiency in difficult couplings.[6] HATU is particularly effective as it forms a highly reactive OAt ester and the pyridine nitrogen of the leaving group provides anchimeric assistance.
-
-
Consider Acyl Halide Intermediates: A more traditional but highly effective method is to convert the adamantane carboxylic acid to its corresponding acyl chloride or acyl fluoride.
-
Acyl Chlorides: Treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) will generate the highly reactive acyl chloride. This can then be reacted with the amine, often in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct.[7]
-
Acyl Fluorides: Acyl fluorides can be generated in situ and have shown to be effective for coupling sterically hindered substrates at elevated temperatures.[8]
-
-
Elevate the Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier. However, this should be done with caution as it can also promote side reactions and racemization if chiral centers are present.
-
Increase Reagent Concentration: Driving the reaction forward by using a higher concentration of reactants can sometimes be effective, although this is not always a solution for severe steric hindrance.
-
Workflow for Overcoming Low Yield
Caption: Troubleshooting flowchart for low-yield adamantane amide coupling.
Issue 2: My Adamantane Amine is a Poor Nucleophile
Question: I am trying to react 1-adamantanamine with an activated carboxylic acid, but the reaction is sluggish. How can I improve this?
Answer:
While the focus is often on the steric bulk of the adamantane carboxylic acid, the adamantyl group on the amine also presents a significant challenge.
-
Causality: 1-Adamantanamine is a primary amine, but the adamantyl group acts as a large shield, sterically hindering the nitrogen's lone pair from attacking the electrophilic carbonyl carbon of the activated acid. This reduces its effective nucleophilicity in the context of amide bond formation.[9]
-
Troubleshooting & Solutions:
-
Highly Reactive Electrophiles: Just as a powerful coupling reagent is needed for an adamantane acid, a highly reactive electrophile is needed for an adamantane amine. The use of an acyl chloride is often the most reliable method.[7]
-
Schotten-Baumann Conditions: This method involves reacting the amine with an acyl chloride under biphasic conditions with an aqueous base (like NaOH). The base neutralizes the HCl generated, and the reaction often proceeds efficiently at the interface. This can be a straightforward method for coupling adamantane amines.[10]
-
Alternative Synthetic Routes: For particularly challenging substrates where direct acylation is failing, consider alternative synthetic strategies that form the amide bond through a different mechanism. One powerful, albeit more involved, method is the coupling of a Grignard reagent with an isocyanate.[2][3][4] This approach completely bypasses the traditional nucleophilic attack on an activated carboxylate.
-
Experimental Protocol: Acyl Chloride Formation and Coupling with 1-Adamantanamine
-
Acyl Chloride Formation:
-
To a solution of your carboxylic acid (1.0 eq) in an anhydrous, inert solvent (e.g., DCM or toluene) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of DMF (1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride in vacuo to yield the crude acyl chloride. Use this immediately in the next step.
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve 1-adamantanamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup (e.g., wash with 1M HCl, saturated NaHCO₃, and brine), dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Issue 3: Side Reactions and Purification Difficulties
Question: My reaction appears to work, but I am getting a complex mixture of products, making purification difficult. What are the likely side reactions?
Answer:
Side reactions in amide coupling are common, and the harsh conditions sometimes required for adamantane derivatives can exacerbate them.
-
Causality & Common Side Reactions:
-
Unreacted Starting Material: Due to the low reactivity, incomplete conversion is a major issue.
-
Symmetrical Anhydride Formation: The activated carboxylic acid can react with another molecule of the carboxylic acid to form a symmetrical anhydride.
-
Racemization: If your carboxylic acid or amine contains a chiral center, the harsh conditions or extended reaction times needed can lead to epimerization at the α-carbon. Using additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can help suppress racemization.[5] Aminium-based reagents like HATU are generally better at preventing racemization than carbodiimides.[5]
-
Byproducts from Coupling Reagents: Carbodiimide reagents like DCC and EDC produce urea byproducts (DCU and EDU, respectively). DCU is often difficult to remove as it can precipitate in the reaction mixture. DIC is often preferred as its urea byproduct is more soluble in organic solvents. Phosphonium and aminium reagents also generate byproducts that must be removed during workup and purification.[11][12]
-
-
Troubleshooting & Solutions:
-
Optimize Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the amine (e.g., 1.1 eq) is common, but a large excess can complicate purification.
-
Use Additives: Always include an additive like HOBt or, preferably, HOAt when using coupling reagents, especially carbodiimides.[11][12] These additives not only suppress racemization but can also increase the reaction rate.
-
Choose the Right Reagent for Easy Workup:
-
If using a carbodiimide, consider EDC with HOBt, as the resulting urea byproduct is water-soluble and can be removed with an aqueous wash.
-
Aminium and phosphonium reagents often have byproducts that are also removed during a standard aqueous workup.
-
-
Consider Catalytic Direct Amidation: For a greener and often cleaner reaction, explore direct amidation methods that avoid stoichiometric activating agents. Boric acid and other boronic acid derivatives have been used as catalysts for the dehydrative coupling of carboxylic acids and amines, often requiring a Dean-Stark trap to remove water.[13][14][15]
-
Comparison of Common Coupling Reagents for Hindered Systems
| Coupling Reagent | Class | Additive | Relative Reactivity | Key Advantages | Key Disadvantages |
| DCC / DIC | Carbodiimide | HOBt / HOAt | Moderate | Inexpensive | Lower reactivity for hindered substrates; DCU byproduct is insoluble.[5] |
| EDC | Carbodiimide | HOBt / HOAt | Moderate | Water-soluble urea byproduct, easy workup.[16] | Can be less effective for very hindered systems. |
| PyBOP | Phosphonium | - | High | High reactivity, good for hindered systems. | More expensive, generates phosphonamide byproducts. |
| HATU | Aminium/Uronium | - | Very High | Excellent for sterically demanding couplings; low racemization.[6] | High cost; potential for side reactions if not used correctly. |
| Acyl Chloride | Activated Acid Derivative | Base (e.g., TEA) | Very High | Highly reactive, often forces the reaction to completion. | Harsh conditions, sensitive to moisture, generates HCl. |
Visualization of the Core Problem: Steric Hindrance
The diagram below illustrates why amide bond formation with adamantane is challenging. The bulky adamantane cage acts as a shield, preventing the amine nucleophile from easily reaching the activated carbonyl carbon.
Caption: Steric hindrance from the adamantyl group impeding nucleophilic attack.
This guide provides a starting point for troubleshooting your adamantane amide couplings. Remember that each substrate combination is unique, and systematic optimization of the reaction conditions is key to success.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the dilemma of activation and racemisation. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available at: [Link]
-
Lunn, M., & Rabet, P. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(4), 1032-1035. Available at: [Link]
-
Krivoruchko, A. et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 25(10), 5439. Available at: [Link]
-
Wróbel, M. et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. Available at: [Link]
-
Pace, V., & Ruider, S. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 198-201. Available at: [Link]
-
Wang, Y. et al. (2021). Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Omega, 6(32), 21245-21251. Available at: [Link]
-
Bonsignore, M. et al. (2022). Synthesis and structural properties of adamantane-substituted amines and amides containing an additional adamantane, azaadamantane or diamantane moiety. ChemistryOpen, 11(10), e202200031. Available at: [Link]
-
Tkáč, I. et al. (2021). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 26(22), 6982. Available at: [Link]
-
Pace, V., & Ruider, S. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(4), 198-201. Available at: [Link]
-
Perrin, D. M. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 11(11), 1300. Available at: [Link]
-
Bonsignore, M. et al. (2022). Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. ChemistryOpen, 11(10), e202200031. Available at: [Link]
-
Franzini, R. M., & Neri, D. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. Bioconjugate Chemistry, 27(9), 2151-2160. Available at: [Link]
- patent WO2011087758A1. (2011). Adamantyl amide derivatives and uses of same. Google Patents.
-
G. S. V. S. Kumar, & D. M. Hodgson. (2021). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition, 60(2), 654-667. Available at: [Link]
-
Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. Available at: [Link]
-
Stilinović, V. et al. (2019). When Does a Supramolecular Synthon Fail? Comparison of Bridgehead-Functionalized Adamantanes: The Tri- and Tetra-amides and Amine Hydrochlorides. Crystal Growth & Design, 19(8), 4664-4672. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Katritzky, A. R. et al. (1995). Efficient peptide coupling involving sterically hindered amino acids. Journal of Organic Chemistry, 60(12), 3701-3705. Available at: [Link]
-
YouTube. (2022). Synthesis of Enamides via Amide Activation with Philipp Spiess (Episode 93). YouTube. Available at: [Link]
-
M. A. T. Marple, & D. J. Procter. (2020). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry, 85(15), 9679-9685. Available at: [Link]
-
Battilocchio, C. et al. (2013). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development, 17(9), 1149-1153. Available at: [Link]
-
Pace, V., & Ruider, S. (2015). The synthesis of sterically hindered amides. CHIMIA, 69(4), 198-201. Available at: [Link]
-
Al-Nabulsi, S. et al. (2021). Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. Molecules, 26(16), 4983. Available at: [Link]
-
Minireview Amide bond formation strategies: latest advances on a dateless transformation. (n.d.). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chimia.ch [chimia.ch]
- 4. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. mdpi.com [mdpi.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Amide synthesis by acylation [organic-chemistry.org]
- 16. Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the PROTAC Linker Landscape: A Comparative Guide to Adamantane and PEG Linkers
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[] These heterobifunctional molecules are composed of three key components: a warhead that binds the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that tethers these two elements.[2] While initially perceived as a simple spacer, the linker is now understood to be a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[3]
The choice of linker—its length, composition, rigidity, and attachment points—can dramatically impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), a prerequisite for target ubiquitination and subsequent degradation.[3] Furthermore, the linker's physicochemical properties govern the molecule's solubility, cell permeability, and metabolic stability, all of which are crucial for its development as a therapeutic agent.[4]
Among the diverse array of linker architectures, a fundamental choice lies between flexible and rigid scaffolds. This guide provides an in-depth comparison of two representative examples from these opposing philosophies: the flexible, hydrophilic polyethylene glycol (PEG) linkers and the rigid, lipophilic adamantane-based linkers. Through a detailed analysis of their respective impacts on PROTAC performance, supported by experimental data and mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions in their PROTAC design endeavors.
The Flexible Workhorse: Polyethylene Glycol (PEG) Linkers
PEG linkers, composed of repeating ethylene glycol units, are the most prevalently used linkers in PROTAC design, largely due to their synthetic accessibility and tunable nature.[5] Their inherent flexibility and hydrophilicity bestow a unique set of advantages and disadvantages upon the resulting PROTAC molecule.
Physicochemical Properties of PEG Linkers
The defining characteristic of PEG linkers is their hydrophilicity, which directly translates to improved aqueous solubility of the PROTAC molecule.[6] This is a significant advantage, as the often large and complex nature of PROTACs can lead to poor solubility, hindering their formulation and bioavailability.[7] The introduction of PEG chains can also influence cell permeability, a critical factor for reaching intracellular targets.[6] By using PEGs of varying lengths, the linker can be systematically and easily modified to optimize the distance between the warhead and the E3 ligase ligand, a crucial parameter for efficient ternary complex formation.[5]
However, the flexible and hydrophilic nature of PEG linkers is not without its drawbacks. Compared to more rigid alkyl-based linkers, PEG linkers may exhibit reduced metabolic stability in vivo.[3] The ether linkages within the PEG chain can be susceptible to oxidative metabolism, potentially leading to premature clearance of the PROTAC. Furthermore, the synthesis of well-defined, monodisperse PEG linkers can be more complex and costly than their alkyl counterparts.[3]
Impact on PROTAC Performance
The flexibility of PEG linkers allows for a degree of conformational sampling, which can be advantageous in the initial stages of PROTAC design when the optimal geometry for ternary complex formation is unknown. This adaptability can facilitate the productive association of the POI and the E3 ligase. However, this same flexibility can also introduce an entropic penalty upon binding, potentially leading to a less stable ternary complex.
The length of the PEG linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair. Studies have shown that both excessively short and long linkers can be detrimental to degradation efficiency. For instance, in a series of BRD4-targeting PROTACs, those with intermediate length PEG linkers (1-2 units) showed reduced degradation potency compared to those with shorter or longer linkers.[8]
The Rigid Scaffold: Adamantane Linkers
Adamantane, a rigid, diamondoid hydrocarbon, represents a starkly different approach to linker design. Its bulky, three-dimensional structure and lipophilic nature offer a distinct set of properties that can be leveraged to address some of the challenges associated with flexible linkers.
Physicochemical Properties of Adamantane Linkers
The most notable feature of adamantane is its rigidity. Incorporating this rigid scaffold into a PROTAC linker restricts the conformational freedom of the molecule, which can have several beneficial effects. This pre-organization can reduce the entropic penalty of binding, potentially leading to more stable ternary complexes if the enforced geometry is favorable.[9] Furthermore, the rigid adamantane cage can shield adjacent chemical bonds from metabolic enzymes, thereby enhancing the metabolic stability of the PROTAC.
Adamantane is also highly lipophilic. This property can be exploited to increase the overall lipophilicity of a PROTAC, which may enhance its cell permeability and ability to cross biological membranes.[10] However, this increased lipophilicity can also lead to reduced aqueous solubility, a common challenge with PROTACs that must be carefully managed.[11]
Impact on PROTAC Performance
The rigidity of adamantane linkers can be a double-edged sword. While a well-designed rigid linker can lock the PROTAC into a bioactive conformation that promotes a stable and productive ternary complex, an improperly designed one can introduce steric clashes and prevent the necessary protein-protein interactions, leading to a complete loss of activity.[8]
A key consideration when employing adamantane linkers is the potential for "hydrophobic tagging." In some cases, the highly hydrophobic adamantane moiety itself can induce protein degradation, independent of E3 ligase recruitment, by mimicking a partially unfolded protein state that is recognized by the cell's quality control machinery.[12] While this can lead to potent degradation, it may also result in off-target effects and a different mechanism of action than intended. For example, a study demonstrated that conjugating an adamantane moiety to a JQ1 warhead led to the degradation of BRD3, but not BRD2 or BRD4, in cells lacking the intended E3 ligase, suggesting a hydrophobic tagging mechanism was at play.[12]
Head-to-Head Comparison: Adamantane vs. PEG Linkers
| Feature | Adamantane Linkers | PEG Linkers | Supporting Rationale |
| Flexibility | Rigid | Flexible | Adamantane is a caged hydrocarbon with a fixed, three-dimensional structure. PEG linkers are linear chains with rotatable ether bonds. |
| Solubility | Generally decreases aqueous solubility | Generally increases aqueous solubility | Adamantane is highly lipophilic. PEG is hydrophilic due to the presence of ether oxygens.[6][13] |
| Permeability | May enhance cell permeability | Can have variable effects on permeability | The lipophilicity of adamantane can improve membrane transit. The hydrophilicity of PEG can be a barrier, though its flexibility may allow for conformational changes that facilitate passage.[6][10] |
| Metabolic Stability | Generally enhances metabolic stability | May have lower metabolic stability | The rigid adamantane scaffold can protect nearby bonds from enzymatic degradation. The ether bonds in PEG can be sites of oxidative metabolism.[3] |
| Ternary Complex Formation | Can lead to highly stable complexes if geometry is optimal; risk of steric hindrance | Flexibility allows for conformational sampling, which can aid in initial complex formation, but may result in a higher entropic penalty. | The pre-organized nature of rigid linkers can reduce the entropic cost of binding.[9] The flexibility of PEG allows it to adapt to the binding surfaces. |
| Synthesis | Can be synthetically challenging to incorporate | Readily available and synthetically versatile | Functionalization of the adamantane core can be complex. A wide variety of bifunctional PEG linkers are commercially available.[][5] |
| Off-Target Effects | Potential for hydrophobic tagging-mediated degradation | Generally considered to have low intrinsic off-target activity | The high lipophilicity of adamantane can lead to non-specific protein degradation.[12] |
Experimental Workflows and Protocols
Synthesis of an Adamantane-Based PROTAC Linker
The following is a representative, generalized protocol for the synthesis of a bifunctional adamantane linker. Specific reaction conditions and purification methods will need to be optimized for individual starting materials.
Step 1: Synthesis of an Adamantane-Amine Intermediate
-
To a solution of 1-adamantanecarboxylic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a base (e.g., DIEA).
-
Add a protected amino-alcohol (e.g., N-Boc-ethanolamine) and stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Purify the resulting ester by column chromatography.
-
Deprotect the amine group using standard conditions (e.g., TFA in dichloromethane for a Boc group) to yield the adamantane-amine intermediate.
Step 2: Coupling to the E3 Ligase Ligand
-
To a solution of the adamantane-amine intermediate in a suitable solvent, add the E3 ligase ligand containing a carboxylic acid functional group, a coupling agent, and a base.
-
Stir the reaction at room temperature until completion.
-
Purify the product by column chromatography or preparative HPLC.
Step 3: Functionalization for Warhead Attachment
-
The terminal hydroxyl group of the linker can be converted to a suitable functional group for coupling to the warhead (e.g., an azide for click chemistry, or a carboxylic acid for amide bond formation) using standard organic chemistry transformations.
In Vitro Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
Objective: To assess the passive permeability of PROTACs across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., from Millipore)
-
Donor solution (PROTAC dissolved in buffer at a known concentration)
-
Acceptor solution (buffer)
-
LC-MS/MS system for quantification
Procedure:
-
Pre-coat the filter of the donor plate with a lipid solution (e.g., lecithin in dodecane).
-
Add the acceptor solution to the acceptor plate.
-
Add the donor solution containing the PROTAC to the donor plate.
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
Incubate the plate for a defined period (e.g., 4-16 hours) at room temperature.
-
After incubation, carefully separate the plates.
-
Quantify the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation:
Pe = [-ln(1 - [PROTAC]acceptor / [PROTAC]equilibrium)] * (Vacceptor / (Area * Time))
where [PROTAC]equilibrium is the concentration at which the system would reach equilibrium.
Visualizing the Concepts
Caption: Ternary complex formation with flexible vs. rigid linkers.
Conclusion and Future Perspectives
The choice between a flexible PEG linker and a rigid adamantane linker in PROTAC design is a nuanced decision that involves a trade-off between competing physicochemical and pharmacological properties. PEG linkers offer the advantages of enhanced solubility and synthetic tractability, making them an excellent choice for initial proof-of-concept studies and for PROTACs targeting highly soluble proteins. However, their potential for lower metabolic stability may limit their therapeutic potential.
Conversely, adamantane linkers provide a strategy for improving metabolic stability and cell permeability, properties that are highly desirable for orally bioavailable drugs. The inherent rigidity of the adamantane scaffold can lead to highly potent PROTACs if the resulting conformation is optimal for ternary complex formation. However, this same rigidity introduces a significant design challenge, with the risk of producing inactive compounds if the geometry is not correct. Furthermore, the potential for off-target effects through hydrophobic tagging must be carefully evaluated.
Ultimately, the optimal linker is context-dependent, and there is no one-size-fits-all solution. The "linkerology" of PROTACs remains a highly empirical field, and the rational design of linkers is an area of active research. Future advancements in computational modeling and a deeper understanding of the structural biology of ternary complexes will be crucial for moving beyond trial-and-error approaches and toward the predictable design of highly effective and drug-like PROTACs. The judicious combination of flexible and rigid elements within a single linker may offer a promising avenue for balancing the desirable properties of both approaches.
References
-
Biopharma PEG. (2022, July 27). Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker. Retrieved from [Link]
-
Biopharma PEG. (2022, September 13). PEG Linkers for PROTAC Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of PROTACs Targeting BRD4 for Degradation Compared with CLIPTAC Components. Retrieved from [Link]
-
MDPI. (2025, August 30). Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. Retrieved from [Link]
-
MDPI. (2020, April 23). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Retrieved from [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]
-
Ohoka, N., et al. (2021). Targeted Protein Degradation by Chimeric Compounds using Hydrophobic E3 Ligands and Adamantane Moiety. Biological and Pharmaceutical Bulletin, 44(8), 1045-1051. [Link]
-
ResearchGate. (n.d.). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, November 14). Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, June 29). Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. Retrieved from [Link]
-
MDPI. (2026, January 25). Black Gold in Medicine: Rediscovering the Pharmacological Potential. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures and properties of 16 PROTACs in our experimental dataset. Retrieved from [Link]
-
PubMed. (2025, June 2). Photo-Activated PROTACs for Targeted BRD4 Degradation and Synergistic Photodynamic Therapy in Bladder Cancer. Retrieved from [Link]
-
PubMed. (2024, August 8). Structural and Physicochemical Features of Oral PROTACs. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural and Physicochemical Features of Oral PROTACs. Retrieved from [Link]
Sources
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. biochempeg.com [biochempeg.com]
- 6. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 7. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photo-Activated PROTACs for Targeted BRD4 Degradation and Synergistic Photodynamic Therapy in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted Protein Degradation by Chimeric Compounds using Hydrophobic E3 Ligands and Adamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Adamantane Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For researchers, scientists, and drug development professionals, the adamantane moiety represents a fascinating and highly versatile building block in medicinal chemistry. Its unique tricyclic aliphatic cage structure—rigid, lipophilic, and three-dimensionally stable—offers a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of adamantane derivatives across key therapeutic areas, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Enduring Appeal of the Adamantane Cage in Medicinal Chemistry
The adamantane scaffold's journey into modern medicine began with the discovery of amantadine's antiviral properties against Influenza A.[1] This seminal finding unveiled the potential of this hydrocarbon cage to interact with biological targets in a manner that profoundly influences therapeutic outcomes. The core principle behind its efficacy lies in its pronounced lipophilicity and rigid structure.[2] This allows adamantane-containing molecules to readily partition into lipid bilayers, interact with hydrophobic pockets of proteins, and serve as a rigid anchor to orient pharmacophoric groups for optimal target engagement.[1][2] These fundamental properties have been exploited to develop a diverse array of adamantane derivatives with applications ranging from antiviral and anticancer to neuroprotective and antimicrobial agents.[3]
I. Antiviral Adamantane Derivatives: Targeting Viral Ion Channels and Beyond
The most well-established therapeutic application of adamantane derivatives is in the treatment of influenza A infections. The primary mechanism of action for first-generation adamantane antivirals, such as amantadine and rimantadine, is the blockade of the M2 proton channel, a crucial component for viral uncoating within the host cell.[4]
A. Comparative Analysis of M2 Proton Channel Inhibitors
The antiviral activity of adamantane derivatives against influenza A is exquisitely sensitive to subtle structural modifications. The following table summarizes the in vitro activity of amantadine and several of its analogs against various influenza A strains.
| Compound | Modification | Virus Strain | IC50 (µM) | Reference |
| Amantadine | 1-aminoadamantane | A/Hong Kong/68 (H3N2) | ~30 | [3] |
| Rimantadine | α-methyl-1-adamantanemethylamine | A/Hong Kong/68 (H3N2) | <30 | [3] |
| Glycyl-Rimantadine | Glycine conjugated to rimantadine | A/Hong Kong/68 (H3N2) | ~8.5 | [3] |
| Compound 4b | (S)-2-amino-N-((R)-1-(adamantan-1-yl)ethyl)acetamide | A/Hong Kong/68 (H3N2) | ~8.5 | [3] |
Key SAR Insights for M2 Inhibition:
-
The Amino Group is Essential: Replacement of the amino group with hydroxyl, sulfhydryl, cyano, or halogen moieties results in a loss of antiviral activity.[5] This highlights the critical role of the protonated amine in blocking the M2 channel's proton translocation pathway.
-
N-Alkylation is Tolerated: N-alkyl and N,N-dialkyl derivatives of amantadine generally retain antiviral activity similar to the parent compound.[5]
-
N-Acylation Reduces Activity: With the notable exception of glycyl derivatives, N-acylation tends to decrease antiviral efficacy.[5] The enhanced activity of glycyl-rimantadine suggests that specific amino acid conjugations can improve target engagement or cellular uptake.[3]
-
α-Methyl Group of Rimantadine: The addition of an α-methyl group, as seen in rimantadine, can subtly influence activity and pharmacokinetic properties.[5]
-
Bulky Substituents: Increasing the steric bulk with larger aromatic amino acids generally leads to a decrease or loss of activity, suggesting a constrained binding pocket within the M2 channel.[3]
B. Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay for Antiviral Activity
This protocol provides a robust method for quantifying the antiviral activity of adamantane derivatives by measuring the inhibition of virus-induced cell death.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Influenza A virus stock (e.g., H3N2 strain)
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Test compounds (adamantane derivatives) dissolved in DMSO
Procedure:
-
Cell Seeding: Seed MDCK cells into 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: Prepare serial dilutions of the test compounds in serum-free DMEM.
-
Virus Inoculation and Treatment: Remove the culture medium from the cells and wash with PBS. Add 50 µL of serum-free DMEM containing the desired virus concentration (previously determined to cause significant CPE in 48-72 hours). Then, add 50 µL of the diluted test compounds to the respective wells. Include virus-only (positive control) and cell-only (negative control) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere, or until significant CPE is observed in the virus control wells.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell-only control. The IC50 value is determined as the concentration of the compound that inhibits the viral cytopathic effect by 50%.
Self-Validation: The inclusion of both positive (virus only) and negative (cells only) controls is critical for validating the assay. The positive control should show a significant reduction in cell viability, while the negative control represents 100% viability. A known antiviral agent, such as amantadine, should be included as a reference compound to benchmark the activity of the test derivatives.
II. Neuroprotective Adamantane Derivatives: Modulating NMDA Receptor Function
Adamantane derivatives have emerged as important therapeutic agents for neurological disorders, most notably for their ability to modulate the N-methyl-D-aspartate (NMDA) receptor.[2] Memantine, an aminoadamantane derivative, is a well-known non-competitive NMDA receptor antagonist used in the treatment of Alzheimer's disease.[6] Its mechanism of action involves blocking the ion channel of the NMDA receptor, thereby preventing excessive calcium influx that can lead to excitotoxicity and neuronal cell death.[7]
A. Comparative Analysis of NMDA Receptor Antagonists
The affinity of adamantane derivatives for the NMDA receptor is highly dependent on the nature and position of substituents on the adamantane core.
| Compound | Modification | Target/Assay | Activity (% Inhibition @ 100 µM) | Reference |
| Compound 1 | Amantadine-benzyl conjugate | NMDA receptor channel | 89.5 | [1] |
| Compound 2 | Amantadine-nitrobenzyl conjugate | NMDA receptor channel | 88.2 | [1] |
| Compound 5 | Amantadine-aminobenzyl conjugate | NMDA receptor channel | 66.7 | [1] |
| Compound 10 | Amantadine-phenylethyl conjugate | NMDA receptor channel | 87.3 | [1] |
Key SAR Insights for NMDA Receptor Antagonism:
-
Hydrophobic Substituents Enhance Activity: The conjugation of hydrophobic moieties, such as benzyl and phenylethyl groups, to the amantadine structure significantly enhances inhibitory activity against the NMDA receptor channel.[1] This suggests that these groups can interact with hydrophobic pockets within or near the ion channel.
-
Electronic Effects of Substituents: The presence of electron-withdrawing groups (e.g., -NO2) or electron-donating groups (e.g., -NH2) on the aromatic ring of the benzyl conjugate can modulate the inhibitory potency.[1]
-
Dual-Channel Inhibition: Some adamantane derivatives exhibit multifunctional neuroprotective activity by not only inhibiting the NMDA receptor but also blocking voltage-gated calcium channels (VGCCs).[1] This dual-channel inhibition presents a promising strategy for comprehensive neuroprotection.
B. Experimental Protocol: NMDA Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of adamantane derivatives for the NMDA receptor ion channel, using [3H]MK-801 as the radioligand.
Materials:
-
Rat cortical membranes (prepared from rat forebrains)
-
[3H]MK-801 (radioligand)
-
Binding buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Glutamate and glycine (co-agonists)
-
Non-labeled MK-801 (for determining non-specific binding)
-
Test compounds (adamantane derivatives)
-
Glass fiber filters
-
Scintillation cocktail and scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat forebrains in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Assay Setup: In a 96-well plate, combine the rat cortical membranes, [3H]MK-801, glutamate, and glycine in the binding buffer.
-
Compound Addition: Add varying concentrations of the test compounds to the assay wells. For determining non-specific binding, add a high concentration of non-labeled MK-801.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki or IC50 values for the test compounds by fitting the data to a competition binding curve.
Self-Validation: The assay's validity is confirmed by the low non-specific binding (typically <10% of total binding) and the ability of known NMDA receptor antagonists to displace [3H]MK-801 binding in a concentration-dependent manner.
III. Anticancer Adamantane Derivatives: A Multifaceted Approach
The lipophilic and rigid nature of the adamantane scaffold has also been leveraged in the design of novel anticancer agents. Adamantane derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.[8]
A. Comparative Analysis of Adamantane-Based Anticancer Agents
Recent research has focused on adamantyl isothiourea derivatives, which have demonstrated significant cytotoxic activity against various cancer cell lines.[9]
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference(s) |
| Adamantane-linked isothiourea (1) | MCF-7 (Breast) | MTT | 45.3 | [10] |
| Adamantane-linked isothiourea (1) | HeLa (Cervical) | MTT | 39.8 | [10] |
| Adamantane-linked isothiourea (2) | PC-3 (Prostate) | MTT | 22.4 | [10] |
| Adamantane-linked isothiourea (2) | HepG-2 (Liver) | MTT | 19.7 | [10] |
| Adamantane-linked isothiourea (2) | MCF-7 (Breast) | MTT | 15.2 | [10] |
| Adamantane-linked isothiourea (2) | HeLa (Cervical) | MTT | 18.5 | [10] |
| Adaphostin | Various Cancer Cell Lines | Growth Inhibition | 0.079 - 9.2 | [10] |
Key SAR Insights for Anticancer Activity:
-
Isothiourea Moiety: The isothiourea group appears to be a key pharmacophore for the anticancer activity of this class of adamantane derivatives.
-
Substituent Effects: The nature of the substituents on the isothiourea moiety significantly influences the cytotoxic potency. For example, the 4-bromobenzyl analogue (compound 2) consistently shows higher activity across multiple cell lines compared to the parent compound.[10]
-
Mechanism of Action: Some adamantyl isothiourea derivatives have been shown to inhibit the TLR4-MyD88-NF-κB signaling pathway, which is implicated in inflammation and tumorigenesis.[9]
B. Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, PC-3, HepG-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Test compounds (adamantane derivatives) dissolved in DMSO
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the adamantane derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.
Self-Validation: The reliability of the assay is ensured by including untreated control wells (representing 100% viability) and a positive control with a known cytotoxic agent to confirm the sensitivity of the cell line to cytotoxic insults.
IV. Visualizing Structure-Activity Relationships and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key SAR principles and experimental workflows.
Figure 1: Key SAR of Adamantane Derivatives as M2 Channel Inhibitors.
Figure 2: Experimental Workflow for the MTT Cytotoxicity Assay.
V. Conclusion and Future Directions
The adamantane scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. Its unique physicochemical properties provide a robust platform for developing drugs with improved efficacy and pharmacokinetic profiles. As this guide has demonstrated, a systematic approach to SAR studies, coupled with rigorous experimental validation, is crucial for unlocking the full potential of adamantane derivatives. Future research will likely focus on the development of adamantane-based compounds with enhanced target specificity, reduced off-target effects, and the ability to overcome drug resistance. The integration of computational modeling and advanced synthetic methodologies will undoubtedly accelerate the discovery of the next generation of adamantane-containing drugs.
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]
-
Zarubaev, V. V., et al. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 25(21), 5033. [Link]
-
Pharmacy 180. SAR of Adamantane Amines. [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC. [Link]
- Spilovska, K., et al. (2016). Adamantane – a lead structure for drugs in clinical practice. Current Medicinal Chemistry, 23(29), 3245-3266.
-
Journal of Chemical Health Risks. (2023). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks, 13(4). [Link]
-
Gasasira, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 295. [Link]
-
van der Schyf, C. J., et al. (2016). Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. MedChemComm, 7(8), 1586-1593. [Link]
-
Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PMC. [Link]
-
Kolocouris, N., et al. (2019). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 24(1), 123. [Link]
- Johnson, J. W., & Kotermanski, S. E. (2006). Mechanism of action of memantine. Current opinion in pharmacology, 6(1), 61-67.
-
Morad, M., et al. (2012). Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. European Journal of Medicinal Chemistry, 56, 156-163. [Link]
-
ResearchGate. Use of the Adamantane Structure in Medicinal Chemistry. [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. [Link]
-
ResearchGate. (PDF) Cytotoxicity Assay Protocol v1. [Link]
-
Al-Salahi, R., et al. (2020). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. PMC. [Link]
-
bioRxiv. Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2S31N-Based Drug Resistance. [Link]
-
Al-Salahi, R., et al. (2017). Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities. Molecules, 22(4), 643. [Link]
-
JoVE. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. [Link]
-
Journal of Applied Pharmaceutical Science. In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]
-
De Clercq, E., et al. (1992). Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. Journal of medicinal chemistry, 35(18), 3329-3335. [Link]
-
YouTube. Quickly Visualize Molecules with Python | Python for Chemists. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. atcc.org [atcc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Detection of Cytopathic Effects Induced by Influenza, Parainfluenza, and Enterovirus Using Deep Convolution Neural Network | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Graphviz [graphviz.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal protective equipment for handling Methyl 3-hydroxyadamantane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Methyl 3-hydroxyadamantane-1-carboxylate. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment and Triage
-
Skin Irritation: Many adamantane derivatives are classified as skin irritants.[1][2]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1]
-
Oral Toxicity: Some related compounds are harmful if swallowed.[3]
-
Aquatic Toxicity: Certain adamantane compounds may have long-lasting harmful effects on aquatic life.[4]
Given these potential risks, Methyl 3-hydroxyadamantane-1-carboxylate should be handled with the appropriate precautions as a hazardous chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount to ensuring personal and environmental safety. The following table outlines the minimum required PPE for handling Methyl 3-hydroxyadamantane-1-carboxylate.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory to protect against accidental splashes.[5][6] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5] All eye protection must be ANSI Z87.1 compliant.[5] |
| Hand Protection | Chemically resistant gloves, such as nitrile gloves, are required.[7][8] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, reusable gloves.[8] Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | A flame-resistant lab coat is essential to protect skin and clothing from spills.[6] Ensure the lab coat is fully buttoned. For tasks with a significant splash risk, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[1] Work should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects.[6] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound will minimize risks. The following workflow is designed to guide you through the process, from preparation to immediate post-handling procedures.
Caption: A clear plan for the segregation and disposal of waste generated from handling the compound.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect any unused solid Methyl 3-hydroxyadamantane-1-carboxylate and any contaminated materials (e.g., gloves, weigh boats, absorbent pads) in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Collect all liquid waste containing the compound, including reaction mixtures and solvent rinses, in a designated, sealed container for liquid hazardous waste. Do not mix incompatible waste streams.
-
-
Labeling: Ensure all waste containers are clearly labeled with the full chemical name and associated hazards.
-
Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. [9]The recommended method of disposal for such organic compounds is incineration by a licensed hazardous waste disposal company. [9]Never dispose of this chemical down the drain or in the regular trash. [9] By adhering to these protocols, you contribute to a safer research environment and ensure compliance with regulatory standards.
References
-
Scribd. Adamantane (Cas 281-23-2) MSDS. [Link]
-
Engineering Analytics Laboratories. (2025-01-31). Material Safety Data Sheet (MSDS): Adamantane. [Link]
-
Carl ROTH. Safety Data Sheet: Adamantane. [Link]
-
TA Instruments. (2012-12-27). Safety Data Sheet: Adamantane. [Link]
-
Environmental Health and Safety - The University of Texas at Austin. Personal Protective Equipment Requirements for Laboratories. [Link]
-
Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]
-
Lab Manager. (2009-07-30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
-
National Center for Biotechnology Information. "3-Hydroxyadamantane-1-carboxylic acid." PubChem Compound Database, CID=2736518. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Adamantane. [Link]
-
MDPI. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. [Link]
-
Environmental Health & Safety - University of Washington. (2024-08-04). Common Personal Protective Equipment. [Link]
-
Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. [Link]
-
EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]
-
PubMed Central (PMC). The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 3-Hydroxyadamantane-1-carboxylic acid | C11H16O3 | CID 2736518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. tainstruments.com [tainstruments.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
